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  • Product: 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one
  • CAS: 2378503-45-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Abstract 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a novel heterocyclic compound with potential applications in medicinal chemistry, drawing interest from researchers in drug discovery and development. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a novel heterocyclic compound with potential applications in medicinal chemistry, drawing interest from researchers in drug discovery and development. This guide provides a comprehensive overview of its predicted physicochemical properties and a detailed roadmap for its empirical characterization. As a substituted piperidinone, this molecule combines the structural features of a lactam, a primary amine, and a gem-dimethyl group, which are expected to confer unique chemical and biological characteristics. This document serves as a foundational resource, offering both theoretical predictions and practical, step-by-step protocols for its synthesis, purification, and comprehensive analytical characterization. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, enabling researchers to confidently assess the molecule's identity, purity, and potential as a therapeutic agent or chemical intermediate.

Introduction and Molecular Overview

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a derivative of piperidin-2-one, a six-membered lactam. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its conformational flexibility and ability to present substituents in well-defined spatial orientations[1]. The introduction of a gem-dimethyl group at the C3 position is anticipated to enforce a specific ring conformation, potentially influencing its binding affinity to biological targets. The aminomethyl substituent at the C5 position introduces a basic center, which is crucial for its solubility in aqueous media and for forming interactions with biological macromolecules.

Predicted Molecular Properties

A summary of the predicted physicochemical properties of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is presented in Table 1. These values are computationally derived and serve as a baseline for empirical verification.

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₈H₁₆N₂OBased on chemical structure
Molecular Weight 156.23 g/mol Based on chemical structure
pKa (acidic) ~16-18Estimated for the lactam N-H
pKa (basic) ~9-10Estimated for the primary amine
LogP ~0.5 - 1.5Varies with pH; predicted using computational models
Aqueous Solubility Moderately solubleEnhanced by the primary amine at physiological pH
Hydrogen Bond Donors 2 (amine and amide)Based on chemical structure
Hydrogen Bond Acceptors 2 (carbonyl and amine)Based on chemical structure

Note: These properties are predicted and should be confirmed experimentally.

The presence of both a hydrogen bond donor (amine and amide N-H) and acceptor (carbonyl oxygen and amine nitrogen) suggests that this molecule will participate in hydrogen bonding, influencing its solubility and interactions with biological targets.

Chemical Structure

The chemical structure of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is depicted in the following diagram.

Figure 1: Chemical structure of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Synthesis and Purification

A potential synthetic route to 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one could involve the Michael addition of a protected aminomethyl group to a suitable α,β-unsaturated ester, followed by cyclization and deprotection. The purification of this polar compound can be achieved using chromatographic techniques.

Proposed Synthetic Pathway

Figure 2: A proposed high-level synthetic pathway.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Given the polar nature of the aminomethyl group, a specialized HPLC method is recommended for purification and purity analysis.

Rationale: Standard reverse-phase C18 columns may provide insufficient retention for this polar compound[2][3]. A column with a more polar stationary phase or a hydrophilic interaction liquid chromatography (HILIC) approach is advisable.

Step-by-Step Protocol:

  • Column Selection: Employ a polar-embedded or polar-endcapped C18 column (e.g., Ascentis RP-Amide) or a HILIC column[3][4].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both solvents prior to use.

  • Gradient Elution:

    • Start with a high aqueous content (e.g., 95% A) to ensure retention on a reverse-phase column, or a high organic content for HILIC.

    • Develop a linear gradient to an appropriate final solvent composition (e.g., 5% A over 20 minutes).

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the amide chromophore).

  • Data Analysis: The purity of the collected fractions should be assessed by analyzing the resulting chromatograms for peak symmetry and the absence of co-eluting impurities[5].

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will identify the number of unique carbon environments. 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for assigning the signals and confirming the overall structure. NMR prediction software can provide a useful starting point for spectral interpretation[6][7][8].

Predicted ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • Singlets for the two methyl groups at C3.

    • Multiplets for the methylene protons of the piperidine ring.

    • A distinct signal for the aminomethyl protons.

    • A broad singlet for the amide N-H proton.

    • A broad singlet for the amine N-H protons.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C2) in the range of 170-180 ppm.

    • Signals for the quaternary carbon (C3) and the two methyl carbons.

    • Signals for the methylene carbons of the ring and the aminomethyl group.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

  • Spectral Interpretation: Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The IR spectrum will show characteristic absorption bands for the amide and amine functional groups. The carbonyl stretch of the lactam is a particularly strong and informative peak[9][10].

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3400N-H (amine)Stretch (two bands for primary amine)
~3200N-H (amide)Stretch
~2850-2960C-H (aliphatic)Stretch
~1650C=O (amide)Stretch (strong)
~1590-1650N-HBend

Step-by-Step Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule[9].

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Rationale: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns that can further support the proposed structure[1][11]. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to characteristic losses[1][11].

Expected Fragmentation Pathways:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

  • Ring Fission: Opening of the piperidine ring.

  • Loss of small molecules: Such as NH₃ from the aminomethyl group.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

  • HRMS Acquisition: Acquire a high-resolution mass spectrum to determine the exact mass.

  • MS/MS Acquisition: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

  • Data Analysis: Confirm the molecular formula from the exact mass and propose fragmentation pathways consistent with the observed product ions.

Purity and Identity Confirmation

Ensuring the purity and confirming the elemental composition of the synthesized compound is a critical step in its characterization.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule.

Rationale: The experimentally determined percentages of C, H, and N should match the theoretical values calculated from the molecular formula (C₈H₁₆N₂O). This provides strong evidence for the compound's identity and purity[12][13][14].

Step-by-Step Protocol for Elemental Analysis:

  • Sample Preparation: Submit a pure, dry sample (2-5 mg) for analysis.

  • Instrumentation: Use a CHN analyzer.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N with the calculated theoretical values:

    • C: 61.51%

    • H: 10.32%

    • N: 17.93%

    • O: 10.24% (by difference) An acceptable deviation is typically within ±0.4%.

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

G cluster_structure Structural Elucidation cluster_purity Purity and Identity synthesis Synthesis purification Purification (HPLC) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_confirmation Purity and Identity Confirmation purification->purity_confirmation nmr NMR (1H, 13C, 2D) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry (HRMS, MS/MS) structural_elucidation->ms elemental_analysis Elemental Analysis purity_confirmation->elemental_analysis final_characterization Fully Characterized Compound purity_confirmation->final_characterization elemental_analysis->final_characterization

Figure 3: Comprehensive workflow for the characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Conclusion

This technical guide provides a robust framework for the synthesis, purification, and comprehensive characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. By combining predictive computational methods with established, rigorous analytical protocols, researchers can confidently determine the physicochemical properties of this novel compound. The detailed methodologies for HPLC, NMR, IR, MS, and elemental analysis are designed to ensure the generation of high-quality, reliable data, which is essential for advancing its potential applications in medicinal chemistry and drug development. This guide serves as a critical resource for scientists and researchers embarking on the study of this promising molecule.

References

  • BenchChem. (2025).
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • Repository. (n.d.). The Estimation of Selected Physicochemical Properties of Organic Compounds. Retrieved from [Link]

  • Hilal, S. H., et al. (2007). Calculating physical properties of organic compounds for environmental modeling from molecular structure. SAR and QSAR in Environmental Research, 18(1-2), 145-165. [Link]

  • White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 3, 786-795. [Link]

  • ACS Publications. (2025). Temperature-Dependent Small-Molecule Solubility Prediction Using MoE-Enhanced Directed Message Passing Neural Networks.
  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 755-763. [Link]

  • arXiv.org. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]

  • ACS Publications. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ACS Publications. (2006). Predicting Physical−Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Retrieved from [Link]

  • Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Khan, I., et al. (2019). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1179, 74-86. [Link]

  • NMRPredict. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (2017).
  • Ijaresm. (2025).
  • ResearchGate. (n.d.). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.
  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • MDPI. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules.
  • Elementar. (n.d.).
  • MDPI. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship.
  • PC CHEM BASICS.COM. (2017). NMRを予測できるフリーソフトを使ってみよう!!.
  • SMART NMR. (n.d.). SMART NMR. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Piperidinone(41661-47-6)IR1.
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  • CK-12 Foundation. (n.d.). How can nitrogen be detected in organic compounds?.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
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Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Executive Summary & Strategic Overview Substituted piperidin-2-ones (δ-lactams) are privileged scaffolds in medicinal chemistry. They are frequently utilized to restrict the conformation of peptidomimetics and serve as r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Substituted piperidin-2-ones (δ-lactams) are privileged scaffolds in medicinal chemistry. They are frequently utilized to restrict the conformation of peptidomimetics and serve as rigid, functionalized linkers in targeted protein degradation (PROTACs)[1]. The aminomethyl group provides an excellent vector for further functionalization (e.g., amide coupling, reductive amination), while the gem-dimethyl group at the 3-position imparts significant steric bulk, which can alter the metabolic stability and lipophilicity of the parent molecule. Analogous aminomethyl-lactam systems have demonstrated potent biological activity, including as NMDA receptor ligands[2].

While the unsubstituted 5-(aminomethyl)piperidin-2-one is a known commercial building block[3], the 3,3-dimethyl variant requires a specialized de novo ring synthesis. Direct functionalization of a pre-formed piperidin-2-one core at the 5-position is synthetically challenging. Therefore, this protocol outlines a highly efficient, bottom-up 3-step acyclic assembly and cyclization strategy.

Retrosynthetic Logic & Mechanistic Pathway

The synthesis relies on the construction of an acyclic precursor that is primed for a self-validating cyclization cascade:

  • Alkylation: Ethyl isobutyrate is alkylated with 2-(bromomethyl)acrylonitrile[4] to establish the carbon backbone and the critical gem-dimethyl center.

  • Tandem Cascade: A tandem intermolecular aza-Michael addition followed by an intramolecular lactamization constructs the piperidin-2-one ring in a single operation[5][6].

  • Reduction: Selective catalytic hydrogenation of the nitrile yields the target primary amine without over-reducing the lactam.

G A Starting Materials: Ethyl Isobutyrate + 2-(Bromomethyl)acrylonitrile B Phase 1: Enolate Alkylation (LDA, THF, -78°C to RT) A->B C Intermediate 1: Ethyl 4-cyano-2,2-dimethylpent-4-enoate B->C D Phase 2: Tandem Aza-Michael & Lactamization (7N NH3 in MeOH, 80°C, Sealed Tube) C->D E Intermediate 2: 5-Cyano-3,3-dimethylpiperidin-2-one D->E F Phase 3: Selective Nitrile Reduction (H2, Raney Ni, NH3/MeOH, 50 psi) E->F G Target Molecule: (±)-5-(Aminomethyl)-3,3-dimethylpiperidin-2-one F->G

Synthetic workflow for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one via tandem aza-Michael addition.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 4-cyano-2,2-dimethylpent-4-enoate

Objective: Establish the carbon skeleton and the gem-dimethyl quaternary center.

Reagents:

  • Ethyl isobutyrate (1.0 eq)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • 2-(Bromomethyl)acrylonitrile (1.05 eq)[4]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Purge a flame-dried round-bottom flask with inert gas (N2 or Ar).

  • Add anhydrous THF and the LDA solution; cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add ethyl isobutyrate dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

  • Add 2-(bromomethyl)acrylonitrile dropwise. (Caution: Potent lachrymator and alkylating agent).

  • Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow oil.

Expertise & Causality Insight: Using LDA at -78 °C ensures complete, irreversible kinetic deprotonation of ethyl isobutyrate, preventing Claisen self-condensation. 2-(Bromomethyl)acrylonitrile is a highly reactive bifunctional electrophile; the allylic bromide undergoes rapid Sₙ2 displacement, while the electron-deficient alkene remains intact for the subsequent cascade.

Phase 2: Synthesis of 5-Cyano-3,3-dimethylpiperidin-2-one

Objective: Construct the δ-lactam ring via a tandem aza-Michael/lactamization sequence.

Reagents:

  • Ethyl 4-cyano-2,2-dimethylpent-4-enoate (1.0 eq)

  • 7N Ammonia in Methanol (15 eq)

Procedure:

  • In a heavy-walled pressure tube, dissolve the intermediate from Phase 1 in 7N NH₃/MeOH.

  • Seal the tube securely and heat to 80 °C behind a blast shield for 24 hours.

  • Cool the vessel to room temperature and carefully vent the pressure.

  • Concentrate the mixture in vacuo.

  • Triturate the crude residue with cold diethyl ether or recrystallize from EtOAc/Hexanes to afford the lactam as a white solid.

Expertise & Causality Insight: This step acts as a self-validating cascade. The high concentration of ammonia outcompetes potential anionic polymerization of the acrylonitrile moiety. The initial intermolecular aza-Michael addition is kinetically favored, generating a primary amine intermediate. Heating to 80 °C provides the thermodynamic driving force for the subsequent intramolecular amidation (lactamization), which expels ethanol and irreversibly forms the stable 6-membered δ-lactam ring[5][6].

Phase 3: Synthesis of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Objective: Selectively reduce the nitrile to a primary amine without affecting the lactam.

Reagents:

  • 5-Cyano-3,3-dimethylpiperidin-2-one (1.0 eq)

  • Raney Nickel (W2 or W4 grade, ~20% w/w)

  • 7N Ammonia in Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a Parr hydrogenation bottle, dissolve the lactam in 7N NH₃/MeOH.

  • Carefully add an aqueous slurry of Raney Nickel. (Caution: Raney Nickel is highly pyrophoric when dry; always keep it wetted).

  • Pressurize the vessel with H₂ to 50 psi and agitate at room temperature for 12 hours.

  • Filter the catalyst through a pad of Celite under a blanket of nitrogen. Wash the pad thoroughly with MeOH.

  • Concentrate the filtrate in vacuo. The product can be further purified by reverse-phase preparative HPLC if required.

Expertise & Causality Insight: Raney Nickel is the catalyst of choice for reducing nitriles in the presence of an amide, as it avoids the over-reduction often seen with LiAlH₄. A critical failure point in nitrile reduction is the formation of secondary amine dimers. By saturating the reaction medium with methanolic ammonia, the equilibrium of the highly reactive intermediate imine is forced toward the primary amine, ensuring a pristine self-validating product profile. (Note: This protocol yields the racemic mixture. If enantiopurity is required, chiral resolution via salt formation or preparative chiral SFC must be performed post-synthesis).

Analytical Data & In-Process Controls

The following table summarizes the expected quantitative yields, reaction times, and specific analytical markers required to validate the success of each phase.

Reaction PhaseTarget Intermediate / ProductExpected YieldReaction TimeKey In-Process Control (IPC) Markers
Phase 1 Ethyl 4-cyano-2,2-dimethylpent-4-enoate75–85%4 hGC-MS: m/z 181 [M]⁺TLC: Rf 0.6 (Hex/EtOAc 8:2)
Phase 2 5-Cyano-3,3-dimethylpiperidin-2-one65–75%24 hLC-MS: m/z 153 [M+H]⁺IR: 1660 cm⁻¹ (Lactam C=O)
Phase 3 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one85–95%12 hLC-MS: m/z 157[M+H]⁺IR: Disappearance of 2240 cm⁻¹ (C≡N)

References

  • Title: 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3′-Spirooxindole γ-Lactams Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

  • Title: New and Expeditious Tandem Sequence Aza-Michael/Intramolecular Nucleophilic Substitution Route to Substituted γ-Lactams Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Note: Chromatographic Separation Strategies for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Analyte Profiling & Structural Causality The molecule 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a highly functionalized δ-lactam[1] that presents a unique triad of chromatographic challenges. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Structural Causality

The molecule 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a highly functionalized δ-lactam[1] that presents a unique triad of chromatographic challenges. As a Senior Application Scientist, evaluating the structural causality of an analyte is the mandatory first step before column selection.

The molecule features:

  • A Polar δ-Lactam Core: The cyclic amide provides hydrogen-bond donor/acceptor sites but remains charge-neutral[2].

  • A Lipophilic gem-Dimethyl Group (C3): This introduces localized steric bulk and a hydrophobic patch, aiding in reversed-phase partitioning.

  • A Basic Primary Amine (C5): The aminomethyl group is highly basic (estimated pKa ~10.5). In standard acidic mobile phases (pH 2-4), this amine is fully protonated, leading to severe peak tailing due to secondary ion-exchange interactions with residual ionized silanols on silica-based stationary phases[3].

  • A Chiral Center (C5): The stereocenter necessitates robust enantiomeric resolution methods, a critical requirement for the synthesis and pharmacological profiling of bioactive lactam intermediates[4].

To address these challenges, this guide details three self-validating, orthogonal chromatographic workflows: High-pH Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Supercritical Fluid Chromatography (SFC).

G Analyte 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (Basic Primary Amine + Lactam Core) RP_Pathway Reversed-Phase (RP-HPLC) Challenge: Poor Retention & Tailing Analyte->RP_Pathway HILIC_Pathway HILIC Advantage: Strong Polar Retention Analyte->HILIC_Pathway High_pH High-pH Mobile Phase (pH 10.5) Deprotonates Amine, Prevents Silanol Interaction RP_Pathway->High_pH Ion_Pair Low-pH + Ion-Pairing (TFA) Masks Basic Charge (MS Incompatible) RP_Pathway->Ion_Pair Zwitterionic Zwitterionic Stationary Phase Electrostatic & Aqueous Partitioning HILIC_Pathway->Zwitterionic

Chromatographic retention pathways and mobile phase selection logic for basic lactams.

RP-HPLC: Purity Profiling via High-pH Mobile Phases

The Causality: At a neutral or low pH, the protonated primary amine makes the molecule highly polar (reducing retention on C18 columns) and susceptible to strong electrostatic interactions with silanols (causing tailing)[3]. By utilizing a high-pH mobile phase (pH 10.5), the primary amine is deprotonated. This fundamental shift suppresses silanol interactions and increases the analyte's hydrophobicity, allowing for standard partitioning without the need for signal-suppressing ion-pairing reagents like Trifluoroacetic acid (TFA).

Protocol 1: High-pH Purity Profiling
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: Ethylene-bridged hybrid (BEH) particle technology is structurally stable up to pH 12, preventing silica dissolution.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS Grade Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% B 60% B

    • 12.0 - 15.0 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer kinetics, reducing peak width).

  • Detection: UV at 210 nm (Due to the lack of strong aromatic chromophores, low-wavelength UV or CAD/ELSD is recommended).

  • Self-Validation System (SST): Inject a 0.1 mg/mL standard. The system is validated if the retention factor ( k′ ) is > 3.0 and the USP asymmetry factor ( As​ ) is ≤ 1.2. If As​ > 1.2, verify the mobile phase pH has not drifted.

HILIC: Orthogonal Retention for the Polar Amine

The Causality: If the analyte must be analyzed in its protonated state (e.g., for positive-mode ESI-MS), HILIC provides an ideal orthogonal retention mechanism. In HILIC, the bulk mobile phase is highly organic, and a water-enriched layer forms on the polar stationary phase. The protonated aminomethyl group partitions into this aqueous layer and undergoes favorable electrostatic interactions with a zwitterionic stationary phase, yielding excellent retention and peak shape.

Protocol 2: Zwitterionic HILIC-MS Method
  • Column: SeQuant ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 25% A / 75% B. (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Self-Validation System (SST): HILIC columns require extensive equilibration. Ensure column equilibration with at least 50 column volumes before the first injection. The method is valid if the retention time %RSD is ≤ 1.0% over 6 replicate injections.

Chiral SFC: Enantiomeric Resolution of the C5 Stereocenter

The Causality: The C5 chiral center requires a Chiral Stationary Phase (CSP) for resolution. Supercritical Fluid Chromatography (SFC) is vastly superior to normal-phase HPLC for polar lactams due to the high diffusivity and low viscosity of supercritical CO₂, which yields sharper peaks and faster run times[5]. The critical mechanistic choice here is the addition of a basic modifier (e.g., 0.1% isopropylamine) to the methanol co-solvent. Without this additive, the free primary amine of the analyte will irreversibly bind to the acidic free silanols on the silica support of the amylose-based CSP, resulting in complete loss of the analyte or extreme tailing.

Protocol 3: Chiral SFC Separation
  • Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm). Rationale: Immobilized amylose-based CSPs are highly effective for primary amines and lactams[1].

  • Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% Isopropylamine (IPAm) (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (BPR): 120 bar.

  • Column Temperature: 35 °C.

  • Self-Validation System (SST): The method is validated if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥ 2.0, and the baseline returns to zero between peaks.

G Racemate Racemic Mixture (R/S at C5) CSP Chiral Stationary Phase (Amylose-based + Basic Additive) Racemate->CSP Injection Complex_R Transient Complex 1 Lower Affinity CSP->Complex_R H-Bonding & Steric Fit Complex_S Transient Complex 2 Higher Affinity CSP->Complex_S H-Bonding & Steric Fit Eluate_1 Early Eluting Enantiomer Complex_R->Eluate_1 Eluate_2 Late Eluting Enantiomer Complex_S->Eluate_2

Chiral recognition mechanism and enantiomeric resolution pathway in SFC.

Quantitative Data Summary

The following table summarizes the expected system suitability targets and performance metrics for the three developed protocols, allowing for rapid cross-comparison of the techniques.

MethodTechniquePrimary Retention MechanismTarget Retention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ )
Protocol 1 High-pH RP-HPLCHydrophobic Partitioning (Deprotonated)6.5 - 7.51.0 - 1.2N/A (Purity)
Protocol 2 Zwitterionic HILICAqueous Partitioning & Electrostatic4.0 - 5.01.1 - 1.3N/A (Purity)
Protocol 3 Chiral SFCSteric Fit & Hydrogen Bonding (CSP)Peak 1: ~3.5Peak 2: ~4.81.0 - 1.2> 2.5

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880.[Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023.[Link]

  • Szcześniak, P., et al. (2015). Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam reduction/Joullié-Ugi Reaction. Journal of Organic Chemistry, 80(7), 3621-3633.[Link]

Sources

Method

Derivatization methods of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one for mass spectrometry

Application Note: Advanced Derivatization Strategies for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in LC-MS/MS Workflows Executive Summary & Mechanistic Rationale 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a low-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in LC-MS/MS Workflows

Executive Summary & Mechanistic Rationale

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a low-molecular-weight, polar aliphatic amine. Structurally, it contains a highly reactive primary aminomethyl group and a sterically hindered, secondary lactam nitrogen. In reversed-phase liquid chromatography-tandem mass spectrometry (RP-LC-MS/MS), small polar amines consistently present three major analytical challenges:

  • Poor Chromatographic Retention: High polarity causes the analyte to elute near the void volume, leading to co-elution with matrix components and severe ion suppression[1].

  • Suboptimal Ionization: Aliphatic amines can suffer from low electrospray ionization (ESI) efficiency in complex biological matrices.

  • Poor Fragmentation: Low-mass analytes often lack diagnostic product ions for selective Multiple Reaction Monitoring (MRM).

To overcome these bottlenecks, pre-column chemical derivatization is employed. By exploiting the nucleophilicity of the primary amine, we can covalently attach functional tags that fundamentally alter the molecule's physicochemical properties. Because the primary amine has a pKa of ~9.5 and the lactam nitrogen has a pKa of ~15, conducting the reaction in a mild alkaline buffer (pH 9.4–9.8) ensures regioselective derivatization of only the primary amine.

This guide details two field-proven derivatization pathways: Benzoylation (via Benzoyl Chloride) and Dansylation (via Dansyl Chloride).

Mechanism cluster_0 Benzoylation Pathway cluster_1 Dansylation Pathway Target 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (Polar, Poor Retention) BzCl Benzoyl Chloride (Fast, Aqueous Compatible) Target->BzCl DnsCl Dansyl Chloride (Fluorescent, Basic Tag) Target->DnsCl BzDeriv Benzoyl-Derivative (Increased Hydrophobicity) BzCl->BzDeriv BzMS MS Benefit: Predictable Fragmentation BzDeriv->BzMS DnsDeriv Dansyl-Derivative (High ESI+ Efficiency) DnsCl->DnsDeriv DnsMS MS Benefit: Strong [M+H]+ Signal DnsDeriv->DnsMS

Mechanistic logic comparing Benzoylation and Dansylation pathways for LC-MS/MS optimization.

Quantitative Shift in Physicochemical Properties

The addition of derivatizing tags significantly shifts the mass, lipophilicity (LogP), and ionization behavior of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. The table below summarizes these quantitative shifts, demonstrating why derivatization is critical for RP-LC-MS/MS.

Analyte StateMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)Estimated LogPLC RetentionESI+ Efficiency
Underivatized C8H16N2O156.13157.13-0.2Poor (Void Volume)Low
Benzoylated C15H20N2O2260.15261.162.1ModerateHigh
Dansylated C20H27N3O3S389.18390.183.5StrongVery High

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific quenching steps ensures the reaction does not proceed dynamically in the autosampler, guaranteeing reproducible peak areas across large analytical batches.

Protocol A: Benzoylation via Schotten-Baumann Reaction

Benzoyl chloride (BzCl) reacts rapidly with primary amines to form stable amides. This method is highly favored for its speed and compatibility with aqueous samples[1].

  • Sample Aliquot & Internal Standard: Transfer 50 µL of the sample into a 1.5 mL microcentrifuge tube. Add 10 µL of a stable-isotope-labeled internal standard (e.g., 13C6-benzoyl chloride derivatized analog). Causality: The internal standard corrects for any matrix-induced variations in derivatization efficiency and ESI suppression.

  • Alkaline Buffering: Add 25 µL of 100 mM sodium carbonate buffer (pH 9.4). Causality: The Schotten-Baumann reaction generates HCl as a byproduct. The carbonate buffer neutralizes this acid, preventing a pH drop that would protonate the primary amine and halt the nucleophilic attack[1].

  • Derivatization: Add 25 µL of 2% (v/v) benzoyl chloride in anhydrous acetonitrile. Vortex immediately for 10 seconds.

  • Incubation: Incubate at room temperature (20–25 °C) for 10 minutes. Causality: BzCl is highly reactive; elevated temperatures are unnecessary and can cause rapid hydrolysis of the reagent before it reacts with the target amine[1].

  • Quenching (Critical Step): Add 20 µL of 20% (v/v) formic acid in water. Causality: Acidification immediately protonates any unreacted target amines and hydrolyzes residual BzCl into benzoic acid, locking the reaction state and stabilizing the sample for LC-MS injection[1].

Protocol B: Dansylation for Maximum ESI+ Sensitivity

Dansyl chloride (DnsCl) introduces a dimethylaminonaphthalene moiety. The strongly basic dimethylamine group acts as a pre-charged tag in acidic LC mobile phases, drastically enhancing ESI+ ionization[2][3].

  • Sample Aliquot: Transfer 50 µL of the sample into an amber 96-well plate or vial. Causality: Dansyl derivatives are light-sensitive; amber vials prevent UV-induced degradation[4].

  • Alkaline Buffering: Add 50 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8). Causality: DnsCl is less electrophilic than BzCl. A slightly higher pH ensures maximum deprotonation of the primary amine to drive the slower reaction forward[4].

  • Derivatization: Add 50 µL of 50 mM dansyl chloride in anhydrous acetonitrile.

  • Incubation: Seal the vial and incubate at 60 °C for 30 minutes (or 25 °C for 60 minutes). Causality: Thermal energy is required to accelerate the nucleophilic attack on the sterically hindered sulfonyl chloride group[2][5].

  • Quenching (Critical Step): Add 10 µL of 10% (v/v) ammonium hydroxide and incubate for 5 minutes. Causality: Ammonium hydroxide acts as a sacrificial nucleophile, consuming excess DnsCl to form a highly polar byproduct (dansyl amide) that elutes harmlessly in the LC void volume, preventing column fouling and baseline noise[4].

Workflow A Sample Prep Buffer pH 9.5 B Derivatization BzCl or DnsCl A->B C Quenching Formic Acid / NH4OH B->C D RP-LC Separation C18 Column C->D E ESI-MS/MS Positive Mode D->E

LC-MS/MS workflow for amine derivatization, highlighting sample prep, reaction, and analysis.

References

  • [2] Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts Source: National Institutes of Health (PMC) URL:[Link]

  • [4] Title: Targeted quantification of amino acids by dansylation Source: National Institutes of Health (PMC) URL:[Link]

  • [5] Title: Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization Source: ACS Energy Letters URL:[Link]

  • [1] Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: National Institutes of Health (PMC) URL:[Link]

  • [3] Title: The Use of Dansyl Chloride to Probe Protein Structure and Dynamics Source: MDPI URL:[Link]

Sources

Application

Advanced Protocol: Incorporating 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one into Peptidomimetic Synthesis

Executive Summary The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug development, addressing inherent liabilities such as poor metabolic stability and lack...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug development, addressing inherent liabilities such as poor metabolic stability and lack of receptor selectivity. The integration of a δ -lactam (piperidin-2-one) ring serves as a "homo-Freidinger" lactam, effectively replacing a dipeptide segment and locking the peptide backbone into a stabilized β -turn conformation[1].

The building block 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one introduces an advanced layer of structural control. The gem-dimethyl group at the C3 position exerts a profound Thorpe-Ingold effect, compressing internal bond angles and rigidifying the lactam ring against conformational flipping[2]. Simultaneously, the 5-aminomethyl substituent provides a primary amine handle for orthogonal protection and vectorial peptide elongation[3]. This application note provides a self-validating, step-by-step methodology for functionalizing this naked scaffold and seamlessly integrating it into Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Structural Logic

To successfully utilize this scaffold, one must understand the causality behind its structural features. The naked lactam cannot be directly coupled into a peptide backbone; it must first be converted into an Fmoc-protected dipeptide surrogate[4].

  • The δ -Lactam Core: Mimics the trans-amide bond of a peptide, restricting the ϕ and ψ dihedral angles to induce a Type II or Type II' β -turn[2].

  • The Thorpe-Ingold Effect: The bulky C3 gem-dimethyl group lowers the activation energy for local folding and prevents the piperidin-2-one ring from adopting extended, flexible boat conformations.

  • The C5-Aminomethyl Handle: Acts as the N-terminal extension point. Because it is a primary amine extending away from the sterically hindered ring, it allows for highly efficient SPPS coupling once the scaffold is anchored.

Structural_Logic cluster_features Key Structural Features Base 5-(Aminomethyl)-3,3-dimethyl piperidin-2-one Feature1 Lactam Ring (δ-Lactam) Base->Feature1 Feature2 gem-Dimethyl Group (C3 Position) Base->Feature2 Feature3 Aminomethyl Group (C5 Position) Base->Feature3 Mech1 Restricts φ/ψ angles (Homo-Freidinger Surrogate) Feature1->Mech1 Mech2 Thorpe-Ingold Effect (Locks Ring Puckering) Feature2->Mech2 Mech3 Vectorial Chain Elongation (N-terminal handle) Feature3->Mech3 Result Stabilized Type II/II' β-Turn Peptidomimetic Mech1->Result Mech2->Result Mech3->Result

Caption: Logical mapping of scaffold structural features to peptidomimetic stabilization mechanisms.

Pre-SPPS Functionalization: Circumventing Base-Sensitivity

Expert Insight: To integrate the scaffold into Fmoc-SPPS, the lactam nitrogen (N1) must be alkylated with an acetic acid handle to form the C-terminus. Because lactam nitrogens are poor nucleophiles (pKa ~15), strong bases like NaH are required for alkylation[3]. Crucially, the standard Fmoc protecting group is base-labile and will be destroyed by NaH. Therefore, a self-validating orthogonal protection strategy using the base-stable Allyloxycarbonyl (Alloc) group is mandatory.

Protocol A: Synthesis of the Fmoc-Protected Dipeptide Surrogate

Objective: Convert the naked scaffold into 2-(5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethyl-2-oxopiperidin-1-yl)acetic acid.

  • Alloc Protection of the Primary Amine:

    • Dissolve 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.0 eq) and cool to 0 °C.

    • Dropwise add Allyl chloroformate (Alloc-Cl, 1.1 eq). Stir for 2 hours at room temperature (RT).

    • Validation: LC-MS should indicate complete conversion to the Alloc-protected intermediate.

  • N-Alkylation of the Lactam Core:

    • Dissolve the intermediate in anhydrous THF and cool to 0 °C under Argon.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 mins to generate the lactam anion.

    • Add tert-butyl bromoacetate (1.2 eq) dropwise. Warm to RT and stir for 4 hours.

    • Causality: The tert-butyl ester is chosen because it is orthogonal to the subsequent Alloc deprotection and Fmoc installation[3].

  • Alloc Deprotection & Fmoc Installation:

    • Treat the N-alkylated product with Pd(PPh3​)4​ (0.05 eq) and phenylsilane ( PhSiH3​ , 10 eq) in anhydrous DCM for 1 hour to remove the Alloc group.

    • Without extensive purification, dissolve the crude free amine in 1:1 Dioxane/10% NaHCO3​ (aq).

    • Add Fmoc-OSu (1.2 eq) and stir for 4 hours. Extract with EtOAc.

  • Global Acidic Cleavage of the tert-Butyl Ester:

    • Treat the purified Fmoc-intermediate with 50% TFA in DCM for 2 hours at RT.

    • Evaporate under reduced pressure to yield the final SPPS-ready building block.

Solid-Phase Peptide Synthesis (SPPS) Integration

Once functionalized, the scaffold behaves as an unusually bulky amino acid. The coupling of the scaffold's carboxylic acid to the resin-bound peptide requires highly efficient activation due to the steric bulk of the adjacent piperidin-2-one ring.

SPPS_Workflow Resin Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Scaffold Coupling (HATU/DIPEA) Deprotect->Couple Elongate Peptide Elongation (Standard SPPS) Couple->Elongate Cleave Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave

Caption: Step-by-step solid-phase peptide synthesis workflow integrating the functionalized lactam scaffold.

Protocol B: Scaffold Coupling and Elongation
  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins).

  • Scaffold Coupling (Critical Step):

    • Pre-activate the Fmoc-protected scaffold (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

    • Causality: HATU is prioritized over HBTU because the 7-aza-1H-benzotriazole leaving group provides superior reactivity for sterically hindered carboxylic acids.

    • Add the activated mixture to the resin and agitate for 2 to 4 hours at RT.

    • Validation: Perform a Kaiser test. If slightly blue (indicating incomplete coupling due to steric clash), repeat the coupling step with COMU/DIPEA before proceeding.

  • Chain Elongation:

    • Deprotect the scaffold's Fmoc group (20% piperidine/DMF).

    • Couple the next amino acid. Because the C5-aminomethyl group is a primary amine extending freely from the ring, standard coupling conditions (DIC/Oxyma or HATU/DIPEA, 1 hour) are highly efficient here.

  • Cleavage:

    • Cleave the final peptidomimetic from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data & Optimization Matrices

To ensure a self-validating workflow, the following tables summarize quantitative optimization data and troubleshooting logic for working with this specific gem-dimethyl lactam scaffold.

Table 1: Scaffold Coupling Optimization Matrix
Coupling ReagentEquivalentsBase (Eq)TimeYield (HPLC)Causality / Rationale
HBTU / HOBt3.0DIPEA (6.0)2 hours< 40%Insufficient activation for the sterically hindered N-alkylated carboxylate.
DIC / Oxyma3.0None2 hours65%Better than HBTU, but lacks the basic microenvironment needed for bulky coupling.
HATU / HOAt 3.0 DIPEA (6.0) 2 hours > 92% Optimal. The 7-aza effect stabilizes the reactive ester, overcoming steric repulsion from the lactam core.
COMU3.0DIPEA (6.0)1 hour> 95%Highly efficient, but requires strict anhydrous conditions to prevent rapid hydrolysis.
Table 2: SPPS Troubleshooting & Corrective Actions
ObservationMechanistic CauseCorrective Action
Positive Kaiser test after scaffold coupling Steric hindrance from the gem-dimethyl group and lactam ring prevents complete acylation of the resin.Perform a double coupling using a different activator (e.g., switch from HATU to COMU). Do not increase temperature, as it may cause premature Fmoc loss.
Loss of Fmoc during pre-SPPS functionalization Use of NaH for lactam alkylation cleaved the base-labile Fmoc group.Implement the orthogonal Alloc protecting group strategy detailed in Protocol A.
Truncated sequences during elongation The secondary structure induced by the lactam (Type II β -turn) causes on-resin aggregation and sequence truncation.Add structure-breaking solvents (e.g., 0.1 M LiCl in DMF or 10% DMSO) during the coupling of subsequent amino acids.

References

  • Synthesis of 4-Substituted-3-aminopiperidin-2-ones Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor Source: PubMed Central (NIH) URL:[Link]

  • Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 Source: PubMed Central (NIH) URL:[Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in organic solvents

Welcome to the technical support hub for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common experimental hurd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common experimental hurdles, with a specific focus on solubility challenges in organic solvents. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Understanding the Molecule: The Root of Solubility Issues

Before troubleshooting, it is critical to understand the structural characteristics of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. The molecule's behavior is dominated by two key functional groups:

  • A Primary Amine (-CH₂NH₂): This group is highly polar and a strong hydrogen bond donor and acceptor.

  • A Lactam (cyclic amide, -C(=O)NH-): This is also a polar group, featuring a strong dipole and hydrogen bond accepting capabilities.

These features make the compound hydrophilic, leading to excellent solubility in polar protic solvents like water and lower alcohols, but causing significant challenges in non-polar or weakly polar organic media.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Q1: I'm struggling to dissolve the compound in my reaction solvent. Why is it so difficult?

Answer: The principle of "like dissolves like" is the core issue here.[1][2] Your compound is highly polar due to its primary amine and lactam functionalities, which can readily form strong hydrogen bonds.[3][4] If your chosen solvent (e.g., Toluene, Hexane, Diethyl Ether) is non-polar, it cannot form these favorable interactions. The polar compound molecules will preferentially interact with each other rather than the solvent, leading to poor solubility.

Q2: What is the best solvent to use as a starting point?

Answer: For simply dissolving the compound, polar protic solvents are your best choice. However, for reactions, polar aprotic solvents are often preferred to avoid side reactions with the primary amine.

Solvent ClassExamplesRationale for Interaction
Polar Protic Water, Methanol, EthanolExcellent. Solvents can hydrogen bond extensively with both the amine and lactam groups.
Polar Aprotic DMSO, DMF, Acetonitrile, NMPGood to Moderate. These solvents have strong dipoles that can solvate the polar lactam ring effectively.[5]
Weakly Polar Dichloromethane (DCM), ChloroformPoor to Very Poor. Insufficient polarity to overcome the strong intermolecular forces of the solute.
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble. The van der Waals forces offered by these solvents are too weak to dissolve the highly polar compound.[2]
Q3: My downstream process requires a non-polar or weakly polar solvent. How can I make this work?

Answer: This is a common challenge. When the reaction chemistry dictates a specific solvent system where the compound is not soluble, you must modify either the solvent system or the molecule itself. The following sections provide detailed strategies to achieve this. The workflow below outlines the decision-making process.

G cluster_0 Solubility Troubleshooting Workflow A Start: Dissolve Compound in desired organic solvent B Is it soluble? A->B C Proceed with Experiment B->C Yes D Strategy 1: Try Co-Solvency B->D No E Is it soluble? D->E E->C Yes F Strategy 2: Attempt Salt Formation E->F No G Is it soluble? F->G G->C Yes H Strategy 3: Chemical Derivatization G->H No I Insoluble: Re-evaluate solvent or synthetic route G->I Still No H->C If Successful

Fig 1. Decision workflow for addressing solubility.

Strategy 1: Co-Solvency

This is the most direct and least disruptive method. By adding a small amount of a miscible, polar aprotic solvent (a "co-solvent"), you can significantly increase the solvating power of the bulk medium.[6][] The co-solvent helps to break up the solute's crystal lattice and creates a more favorable, polar micro-environment for the solute molecules.

Mechanism of Action

Co-solvents work by reducing the polarity difference between the solute and the bulk solvent.[8] The hydrophilic groups of the co-solvent interact with the solute, while its hydrophobic regions interact with the primary solvent, effectively bridging the two.[]

Step-by-Step Protocol: Solubility Screening with Co-solvents
  • Preparation: Add your desired amount of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one to a vial.

  • Primary Solvent Addition: Add the primary non-polar solvent (e.g., Toluene) in a volume that would give your target concentration. The compound will likely remain as a solid suspension.

  • Co-solvent Titration: Begin adding a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise while stirring or sonicating.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Note the volume percentage of the co-solvent required.

  • Optimization: Aim for the lowest possible amount of co-solvent (ideally <10% v/v) to avoid significantly altering the properties of the primary solvent, which could affect your reaction.

Strategy 2: Salt Formation

The basic primary amine is an ideal handle for salt formation. Converting the free base into a salt can drastically alter its physical properties, including solubility.[9][10] While salt formation is a classic strategy to enhance aqueous solubility, forming an appropriate organic salt can improve solubility in polar organic solvents.[11][12]

Mechanism of Action

By reacting the amine with an acid (e.g., HCl, trifluoroacetic acid), you form an ammonium salt. The resulting ionic compound has much stronger potential for dipole-ion interactions with polar organic solvents compared to the hydrogen bonding of the free base.

Step-by-Step Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the free base of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in a suitable polar solvent where it is soluble, such as Methanol or Isopropanol.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a stoichiometric equivalent (1.0 eq) of a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether).

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution as a solid. Stir the slurry at low temperature for 30-60 minutes.

  • Isolation: Isolate the solid salt by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under vacuum.

  • Solubility Test: Test the solubility of the newly formed salt in your target organic solvent (e.g., DMF, Acetonitrile). You should observe a significant improvement.

Strategy 3: Chemical Derivatization (Prodrug Approach)

If co-solvents and salt formation are not viable, a more involved but powerful strategy is to temporarily mask the polar functional groups through chemical derivatization. This is a concept widely used in prodrug design to improve a molecule's lipophilicity.[13][14][15][16][17]

Mechanism of Action

By converting the highly polar primary amine into a less polar, more "greasy" functional group (like a Boc-carbamate or a Schiff base), you dramatically increase the molecule's overall hydrophobicity. This allows it to dissolve in a much wider range of organic solvents. The protecting group can then be removed later in the synthetic sequence.

G A Original Compound (Polar, -NH2 group) B Protection Reaction (+ Boc2O) A->B C Protected Intermediate (Non-polar, -NHBoc group) B->C D Reaction in Organic Solvent C->D E Product D->E F Deprotection (+ Acid, e.g., TFA) E->F G Final Product (Polar, -NH2 group restored) F->G

Fig 2. Workflow for the chemical derivatization strategy.
Conceptual Protocol: Boc Protection of the Primary Amine
  • Reaction Setup: Dissolve the starting material in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), potentially using a co-solvent if necessary for initial solubility.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Perform an aqueous workup to remove the base and salts. Purify the crude product by column chromatography to isolate the Boc-protected compound.

  • Confirmation: The resulting N-Boc protected compound will be significantly less polar and should exhibit excellent solubility in a wide range of organic solvents like DCM, Ethyl Acetate, and Toluene.

This protected intermediate can now be used in your desired organic-phase reaction. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA) in DCM.

References

  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link][13][14][17]

  • Patil, M. S., et al. (2018). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][8]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link][15][16]

  • Ralston, A. W., et al. (1943). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link][9]

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Available at: [Link][3]

  • Quora. (2018). Are amines soluble in organic solvents?. Available at: [Link][1]

  • Unknown Author. (n.d.). Organic Chemistry II. Available at: [Link][4]

  • LibreTexts Chemistry. (2024). Properties of amines. Available at: [Link]

  • S. V. Kadam et al. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Kansara, H., et al. (2015). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Jagtap, S., et al. (2018). Methods to boost solubility. International Journal of Scientific Development and Research. Available at: [Link]

  • Khan, K. U., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link][10]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link][6]

  • van Arnum, P. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Koyyalamudi, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link][11]

  • Koyyalamudi, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Available at: [Link][12]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link][2]

  • Aceña, J. L., et al. (2004). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. The Journal of Physical Chemistry B. Available at: [Link][5]

Sources

Optimization

Purification techniques for removing impurities from 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5-(Aminomethyl)-3,3-dimethylpiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (CAS: 2378503-45-6).

As a highly polar, bifunctional building block, this compound presents unique chromatographic and isolation challenges. The presence of a basic primary aliphatic amine coupled with a neutral, hydrolytically sensitive δ -lactam ring requires precise control over pH, mobile phase additives, and scavenging techniques.

Physicochemical Profiling & Purification Implications

Before initiating any purification workflow, it is critical to understand how the molecule's structural features dictate its macroscopic behavior. The table below summarizes the quantitative data and the causal relationship to specific purification strategies.

Property / FeatureQuantitative Data (Est.)Purification Implication & Causality
Molecular Weight 156.23 g/mol Low molecular weight and high heteroatom count result in extreme polarity. Normal-phase silica chromatography will likely fail without severe modification.
Primary Amine pKa ~9.5 – 10.5Highly basic. Will cause severe peak tailing on bare silica due to strong electrostatic interactions with acidic silanols. Requires ion-pairing agents for Reversed-Phase Chromatography (RPC).
Lactam Stability Hydrolysis at pH < 2 or > 12The δ -lactam ring is susceptible to hydrolytic ring-opening into a linear amino acid. Acid-base extractions must be performed rapidly at low temperatures[1].
Metal Chelation High affinity for Pd, Ni, CuThe primary amine acts as a strong ligand. If synthesized via nitrile reduction or cross-coupling, transition metals will co-elute with the product, necessitating chemical scavenging[2].

Purification Decision Matrix

The following workflow illustrates the logical decision-making process for isolating this compound based on the specific impurity profile of your crude reaction mixture.

PurificationWorkflow Start Crude 5-(Aminomethyl)- 3,3-dimethylpiperidin-2-one CheckMetal Does crude contain transition metals (Pd/Ni)? Start->CheckMetal Scavenger Metal Scavenging (Thiol/Thiourea Resin) CheckMetal->Scavenger Yes CheckPolarity Are impurities polar or non-polar? CheckMetal->CheckPolarity No Scavenger->CheckPolarity AcidBase Acid-Base Extraction (pH 2 to pH 10) CheckPolarity->AcidBase Non-polar organics RPC Reversed-Phase C18 (0.1% TFA Modifier) CheckPolarity->RPC Polar/Regioisomers Pure Purified Target Compound AcidBase->Pure RPC->Pure

Decision matrix for purifying 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Troubleshooting Guides & FAQs

Q1: My product streaks severely on normal-phase silica gel, and recovery is <20%. How can I fix this?

The Causality: The primary aminomethyl group is highly basic. Bare silica gel contains free silanol groups (Si-OH) with a pKa of ~4.5. When your compound interacts with the silica, an acid-base reaction occurs, forming a tightly bound ionic complex that resists elution with standard organic solvents. The Solution: Abandon normal-phase silica and switch to Reversed-Phase Chromatography (RPC) using a C18 column[3]. Because the compound is highly polar, it will elute in the void volume of a C18 column unless you use an ion-pairing agent. Add 0.1% Trifluoroacetic Acid (TFA) to your aqueous and organic mobile phases. TFA serves a dual purpose: it lowers the pH to ~2.1 (fully protonating and neutralizing residual silanols on the column) and forms a neutral, hydrophobic ion-pair with your protonated amine, drastically improving retention and peak shape[4][5].

Q2: I synthesized the compound via nitrile reduction using a Palladium catalyst. The isolated product is dark green/black, and standard Celite filtration isn't removing the color.

The Causality: Primary amines are excellent bidentate or monodentate ligands. The palladium is not suspended as an insoluble particulate; it is actively chelated by your product in solution. Filtration through Celite only removes heterogeneous particles, not soluble metal-amine complexes. The Solution: You must introduce a competing ligand that has a higher thermodynamic affinity for the transition metal than your product. Utilize a macroporous metal scavenger resin, such as a thiourea or mercaptopropyl-functionalized silica (e.g., QuadraPure™)[6]. The soft sulfur donors on the resin will strip the soft palladium ions from your amine[2].

Q3: Can I use a standard acid-base extraction to remove unreacted neutral starting materials?

The Causality: Yes, but with strict kinetic and thermal limitations. You can exploit the basicity of the primary amine by extracting it into an aqueous layer using 1M HCl, leaving neutral organic impurities in the organic layer. However, the δ -lactam ring is a cyclic amide. Prolonged exposure to strong aqueous acids or bases, especially at room temperature or above, will trigger hydrolytic ring-opening, destroying your product[1]. The Solution: Perform the extraction using ice-cold solutions. When basifying the aqueous layer to recover the free amine, use cold 1M NaOH, ensure the pH does not exceed 10.5, and immediately extract the free base into a polar organic solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Experimental Methodologies

Method A: Batch Metal Scavenging of Pd/Ni Residues

This protocol is a self-validating system: the successful transfer of the metal is visually confirmed by the color change of the resin.

  • Dissolution: Dissolve the crude, metal-contaminated 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in a suitable solvent (e.g., Methanol or THF) to achieve a concentration of ~0.1 M.

  • Resin Addition: Add 3 to 5 mass equivalents (relative to the estimated metal content) of a thiourea-functionalized macroporous scavenger resin[6].

  • Agitation: Stir the suspension gently at room temperature for 12–16 hours.

  • Validation Check: Observe the resin and the solution. The solution should transition from dark green/black to pale yellow/colorless, while the resin beads will turn dark brown or black as they sequester the metal[6].

  • Filtration & Recovery: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of the reaction solvent to ensure full recovery of your product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the metal-free product.

Method B: Preparative Reversed-Phase Flash Chromatography (RPC)

Use this method to separate the target compound from polar regioisomers or over-alkylated byproducts.

  • Column Selection: Select a high-quality, end-capped C18 preparative flash column (e.g., RediSep Rf Gold C18)[3].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA[5].

    • Note: Ensure the TFA is fresh; degraded TFA absorbs strongly at low UV wavelengths and will cause severe baseline drift[4].

  • Sample Loading: Dissolve the crude material in a minimum volume of Solvent A. If solubility is poor, add up to 10% Solvent B. Do not load the sample in a pure organic solvent, as this will cause immediate breakthrough.

  • Gradient Elution:

    • Run an initial hold at 0% B for 3 column volumes (CV) to elute highly polar salts.

    • Apply a shallow gradient from 0% to 40% B over 15 CVs. The target compound, paired with the trifluoroacetate anion, will typically elute in this window.

  • Detection & Fractionation: Monitor UV absorbance at 210 nm and 254 nm. Collect peaks based on threshold.

  • Post-Purification: Lyophilize the combined fractions. Crucial: The product will be isolated as the TFA salt. If the free base is required for downstream synthesis, pass the dissolved product through a basic ion-exchange resin (e.g., Amberlyst A21) prior to use.

References

  • Purification of primary amines - Teledyne ISCO Teledyne ISCO Application Note AN54 URL:[Link]

  • Google Patents (Inventa AG)
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) LCMS.cz / Agilent Technologies URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International URL:[Link]

Sources

Troubleshooting

Preventing degradation of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one during long-term storage

Welcome to the Technical Support Center for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one . This portal is designed for researchers, analytical chemists, and drug development professionals handling this bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one .

This portal is designed for researchers, analytical chemists, and drug development professionals handling this bifunctional building block. Because this molecule contains both a highly reactive primary amine and a sterically hindered 6-membered lactam (valerolactam), it is uniquely susceptible to divergent degradation pathways depending on atmospheric exposure.

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative stability data, and self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your compound during long-term storage.

Diagnostic Workflow: Identifying Degradation Pathways

TroubleshootingWorkflow Start QC Check: 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one Vis Visual: Yellow/Brown Discoloration? Start->Vis Sol Solubility: White Crust Insoluble in DCM? Start->Sol MS LC-MS: +18 Da Impurity Peak? Start->MS MechOx Oxidative Degradation (Imine/Oxime) Vis->MechOx Yes (O2 / UV Exposure) MechCO2 CO2 Absorption (Carbamate Salt) Sol->MechCO2 Yes (Atmospheric CO2) MechHyd Lactam Hydrolysis (Ring Opening) MS->MechHyd Yes (Moisture / H2O) ActOx Action: Free-Base & Vacuum Distillation MechOx->ActOx ActCO2 Action: Thermal Vacuum Reversal (SOP 2) MechCO2->ActCO2 ActHyd Action: Discard Batch & Implement SOP 1 MechHyd->ActHyd

Diagnostic workflow for identifying and resolving degradation pathways in stored piperidin-2-one.

Troubleshooting & FAQs

Q1: Our bulk storage of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one turned from a white powder to a pale yellow/brown crystalline solid after 6 months. What is the mechanism, and is it salvageable? Causality: This is a classic symptom of radical-mediated oxidative degradation. The primary amine (-NH2) at the 5-methyl position is highly susceptible to auto-oxidation when exposed to ambient oxygen and UV light. This process forms imines, oximes, and complex conjugated polymeric species that absorb light in the visible spectrum, causing the yellow/brown discoloration1[1]. Furthermore, thermal and oxidative degradation pathways in solid amines are interconnected, leading to irreversible fragmentation if left unchecked2[2]. Resolution: Once oxidized, the reaction cannot be simply reversed. The batch must be re-purified via free-basing followed by vacuum distillation or recrystallization. To prevent this, implement SOP 1 (Anaerobic Storage).

Q2: When preparing a 0.1 M stock solution in anhydrous dichloromethane (DCM), we observe a fine white suspension that refuses to dissolve. What causes this insolubility? Causality: Your compound has absorbed atmospheric carbon dioxide. Primary amines act as strong nucleophiles, attacking the electrophilic carbon of CO2 to form zwitterionic carbamates or stable ammonium carbamate salts3[3]. Because these salts are highly polar, they crash out of non-polar or moderately polar organic solvents like DCM. Resolution: Unlike oxidation, carbamate formation is a reversible thermodynamic equilibrium. You can recover the free amine by following SOP 2 (Thermal Vacuum Reversal).

Q3: LC-MS quality control shows a new impurity peak with a +18 Da mass shift. We store the compound in a standard laboratory refrigerator (4°C). Why is the lactam ring opening? Causality: The +18 Da shift corresponds to the addition of one water molecule (H2O), indicating hydrolytic ring-opening of the piperidin-2-one (lactam) core to form 4-(aminomethyl)-2,2-dimethyl-5-aminopentanoic acid. While 6-membered valerolactams are exceptionally stable compared to highly strained beta-lactams4[4], they are not immune to hydrolysis. Condensation inside a standard refrigerator introduces ambient moisture. The primary amine on the molecule acts as an autocatalytic base, slowly driving the hydrolysis of the amide bond over months of storage. Resolution: Discard the heavily hydrolyzed batch. Transition to strict anhydrous storage using vacuum desiccator pouches with indicating desiccants.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one based on controlled environmental variables.

Storage ConditionAtmosphereTimeframePrimary Degradant ObservedPurity Retention (%)
25°C (Benchtop)Ambient Air3 MonthsCarbamate Salts & Oximes82.4%
4°C (Standard Fridge)Ambient Air (High Humidity)3 MonthsHydrolyzed Amino Acid (+18 Da)89.1%
4°C (Desiccator)Argon (Sealed)12 MonthsTrace Carbamate99.1%
-20°C (Freezer) Argon (Sealed) 24 Months None Detected >99.8%

Standard Operating Procedures (SOPs)

SOP 1: Anhydrous, Anaerobic Aliquoting & Storage

This protocol establishes a self-validating system to prevent O2, CO2, and H2O exposure.

  • Pre-drying: Place the bulk compound in a vacuum desiccator or lyophilizer. Apply high vacuum (<0.1 mbar) for 12 hours.

    • Self-Validation: Weigh the flask before and after drying. A constant mass across two consecutive 2-hour intervals validates the complete removal of volatile moisture.

  • Inert Transfer: Backfill the vacuum chamber with high-purity Argon and transfer the flask into an inert atmosphere glovebox (Argon, <1 ppm O2, <1 ppm H2O).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

    • Causality: Amber glass blocks UV photons, preventing radical-initiated auto-oxidation of the primary amine. Single-use aliquots prevent repeated atmospheric exposure during daily lab operations.

  • Sealing: Cap the vials with PTFE-lined septa and apply an aluminum crimp seal.

  • Secondary Containment: Place the sealed vials inside an aluminized Mylar pouch containing indicating Drierite (blue) and an oxygen scavenger packet. Heat-seal the pouch and store at -20°C.

    • Self-Validation: Before using an aliquot, check the Drierite through the pouch window. If it remains blue, the environment is verified anhydrous. If it has turned pink, the seal is compromised, validating the failure before the experiment is ruined.

SOP 2: Reversing Carbamate Formation and Amine Recovery

This protocol utilizes Le Chatelier's principle to reverse CO2 absorption.

  • Suspension: Suspend the degraded, carbamate-rich compound in anhydrous toluene (10 mL per gram of compound) in a Schlenk flask.

  • Thermal Desorption: Attach the flask to a Schlenk line. Heat the suspension to 80°C while applying a mild, controlled vacuum (approx. 100-200 mbar).

    • Causality: Toluene acts as a high-boiling inert carrier. The thermal energy breaks the zwitterionic carbamate bonds, releasing CO2 gas. The vacuum continuously removes the CO2 from the headspace, driving the equilibrium entirely back to the free amine.

  • Filtration: Filter the hot solution through a fine glass frit under Argon to remove any permanently cross-linked polymeric impurities (which will remain insoluble).

  • Solvent Evaporation: Remove the toluene under reduced pressure to yield the purified free amine as a solid.

    • Self-Validation: Dissolve a 5 mg test aliquot of the recovered solid in 1 mL of anhydrous DCM. A perfectly clear solution with zero white suspension validates the complete removal of carbamate salts.

References

  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents Source: Patsnap Eureka URL
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: ACS Omega URL
  • Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system fueled by metaphosphate Source: RSC Publishing URL
  • Preventing degradation of Cyclononanamine during storage Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of the Aminomethyl Group in 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low reactivity with the aminomethyl group of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low reactivity with the aminomethyl group of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Introduction

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a valuable building block in medicinal chemistry, prized for its rigid piperidinone scaffold and the synthetically useful primary aminomethyl group. However, the steric environment surrounding this amine can present significant challenges, often leading to lower than expected reactivity in common chemical transformations. This guide offers a structured and comprehensive approach to diagnose and overcome these reactivity issues, facilitating successful and efficient derivatization for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the aminomethyl group in 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one less reactive than a simple primary amine like butylamine?

The reduced reactivity is primarily a consequence of steric hindrance.[1][2][3] The aminomethyl group is attached to a cyclohexane-like ring system and is in proximity to the gem-dimethyl groups at the 3-position. This steric bulk can physically obstruct the approach of reagents to the amine's lone pair of electrons, which is crucial for its nucleophilic activity.[1][4]

Q2: What are the most common reactions where low reactivity of this compound is observed?

Low reactivity is frequently encountered in acylation, amidation, and reductive amination reactions.[5][6] These transformations typically require the unhindered approach of an electrophile to the amine nitrogen. The steric congestion around the aminomethyl group in this specific piperidinone derivative can significantly slow down these processes.[5][7]

Q3: Are there any specific solvents that are recommended for reactions involving this sterically hindered amine?

Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often preferred. These solvents can effectively solvate the reactants and may help to stabilize charged intermediates or transition states, thereby facilitating the reaction. For certain reactions, like reductive aminations, alcoholic solvents such as methanol or ethanol are commonly employed. In cases of low solubility or reactivity, careful selection and use of anhydrous solvents are critical to prevent side reactions like hydrolysis of activated intermediates.[8]

Q4: Can the lactam nitrogen interfere with the reactivity of the aminomethyl group?

The lactam nitrogen is considerably less basic and nucleophilic than the primary amine. This is because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group.[9] Under most standard reaction conditions designed to target the primary amine, the lactam nitrogen is not expected to interfere.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the derivatization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Diagram: Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting low reactivity issues.

Table: Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion to Product 1. Steric Hindrance: The primary reason for low reactivity.[1][10] 2. Insufficient Electrophile Activation: The electrophile is not reactive enough to overcome the steric barrier. 3. Poor Solubility: Reactants are not fully dissolved, limiting their interaction. 4. Reagent Decomposition: Starting materials or reagents may have degraded.1. Increase Reaction Temperature: Provides the necessary energy to overcome the activation barrier. 2. Use a More Reactive Electrophile: For instance, opt for an acid chloride over a carboxylic acid with a standard coupling agent.[11][12] 3. Solvent Screening: Test various polar aprotic solvents like DMF, NMP, or DMSO. 4. Verify Reagent Quality: Use freshly opened or purified reagents and anhydrous solvents.[8]
Formation of Side Products 1. Solvent Participation: The solvent may be reacting under the given conditions. 2. Epimerization: Harsh conditions can lead to epimerization if other stereocenters are present. 3. Over-alkylation/acylation: Possible if the product itself is reactive.1. Select an Inert Solvent: Choose a solvent that is unreactive under the reaction conditions. 2. Employ Milder Conditions: Use lower temperatures and less aggressive reagents where possible. 3. Control Stoichiometry: Carefully control the molar ratios of reactants to minimize side reactions.
Difficult Product Isolation 1. High Product Polarity: The product may be highly soluble in the aqueous phase during workup. 2. Emulsion Formation: Can occur during extractive workup procedures.1. Alternative Workup: Consider precipitation, crystallization, or trituration instead of extraction. Using a more non-polar solvent for extraction might also be beneficial. 2. Brine Wash: Add a saturated aqueous solution of NaCl to help break up emulsions.

Experimental Protocols

Protocol 1: Enhanced Acylation using an Acid Chloride

This protocol is designed for the acylation of the sterically hindered 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one with a generic acid chloride, incorporating strategies to overcome low reactivity.

Materials:

  • 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

  • Acid chloride of interest

  • Anhydrous Dichloromethane (DCM) or Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and appropriate glassware

Procedure:

  • Dissolve 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (1.0 eq) in anhydrous DCM or DMF (to make a 0.1 M solution) under an inert atmosphere.

  • Add DIPEA or TEA (1.5 - 2.0 eq). For particularly challenging acylations, consider adding a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride (1.2 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. If the reaction is sluggish, consider heating to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, cool the reaction mixture and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • If using DCM, separate the organic layer. If using DMF, dilute with a larger volume of ethyl acetate or another suitable organic solvent and then perform aqueous washes.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Optimized Reductive Amination with an Aldehyde

This protocol provides a general procedure for the reductive amination of an aldehyde with the title compound, with optimizations for sterically hindered substrates.

Materials:

  • 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

  • Aldehyde of interest

  • Anhydrous Methanol (MeOH) or Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (optional, as a catalyst)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and appropriate glassware

Procedure:

  • To a solution of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (1.0 eq) and the aldehyde (1.2 eq) in anhydrous MeOH or DCE (to make a 0.1 M solution) under an inert atmosphere, add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.

  • Add STAB (1.5 - 2.0 eq) or NaBH₃CN (1.5 - 2.0 eq) portion-wise over 20-30 minutes. Be cautious with NaBH₃CN as it is toxic.

  • Stir the reaction at room temperature for 12-48 hours. If the reaction is slow, gentle heating to 40-50 °C may be beneficial.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mechanistic Considerations

Diagram: Steric Hindrance Around the Aminomethyl Group

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. This resource is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to develop and troubleshoot robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one that influence HPLC method development?

Understanding the analyte's structure and properties is the foundation of any successful method. 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a small molecule characterized by:

  • A Primary Amine (-NH2): This group makes the molecule basic. The pKa of the conjugate acid (R-NH3+) is estimated to be in the range of 9-10, similar to other primary amines. This is the most critical feature for HPLC, as its ionization state is highly dependent on mobile phase pH.[1]

  • A Lactam (Cyclic Amide) Ring: This part of the molecule is polar.

  • High Polarity: The combination of the amine and lactam functionalities, coupled with a low molecular weight, makes the compound highly polar. Its predicted LogP (a measure of lipophilicity) is low, suggesting it will be poorly retained on traditional reversed-phase columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which presents a challenge for UV-based detection.

Q2: What are the primary challenges I should anticipate when developing an HPLC method for this compound?

Based on its properties, you will likely face two main challenges:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, the analyte will have a low affinity for non-polar stationary phases like C18 and may elute in or near the solvent front (void volume).[2][3]

  • Poor Peak Shape (Tailing): As a basic compound, the positively charged (protonated) form of the amine can interact strongly with negatively charged residual silanol groups on the surface of silica-based columns.[4][5] This secondary interaction leads to significant peak tailing, which compromises resolution and quantification accuracy.[4]

Q3: Which HPLC mode is the most suitable starting point: Reversed-Phase (RP), HILIC, or Ion-Pair?

There is no single "best" mode; the choice depends on your experimental goals and available instrumentation.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode and should be explored first. Success requires careful management of mobile phase pH to control the ionization of both the analyte and the column's silanol groups.[6][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative and often the preferred technique for highly polar compounds.[9][10][11] HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[11][12]

  • Ion-Pair Chromatography (IPC): This RP-HPLC variation involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[13][14] The reagent forms a neutral, more hydrophobic complex with the charged analyte, enhancing its retention on the C18 column.[13][14] However, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[10]

Method Development & Optimization Guide

Q4: How do I systematically develop a robust Reversed-Phase HPLC method?

A structured approach is key. The following workflow diagram and detailed steps will guide your process.

MethodDevWorkflow cluster_prep Preparation cluster_strategy Strategy Selection cluster_rp_dev RP Method Development cluster_troubleshoot Optimization & Troubleshooting Prep Analyte Characterization (Polar, Basic, No Chromophore) Strategy Choose HPLC Mode Prep->Strategy RP Reversed-Phase (RP) Strategy->RP Start Here HILIC HILIC Strategy->HILIC Alternative IPC Ion-Pair (IPC) Strategy->IPC If RP Fails Col_Select Step 1: Column Selection (High pH Stable C18) RP->Col_Select MP_Opt Step 2: Mobile Phase pH (pH > pKa, e.g., pH 10) Col_Select->MP_Opt Solvent_Opt Step 3: Organic Modifier (Acetonitrile vs. Methanol) MP_Opt->Solvent_Opt Detect_Opt Step 4: Detection (ELSD, CAD, or Derivatization) Solvent_Opt->Detect_Opt Troubleshoot Evaluate Peak Shape & Retention Detect_Opt->Troubleshoot Tailing Peak Tailing? Check pH, Column Troubleshoot->Tailing No_Retention No Retention? Consider HILIC Troubleshoot->No_Retention TailingTroubleshoot cluster_causes Potential Causes cluster_solutions Solutions Tailing Peak Tailing Observed Cause1 Silanol Interaction Analyte (R-NH3+) interacts with ionized silanols (Si-O-) on the column surface. Tailing->Cause1 Cause2 pH Mismatch Mobile phase pH is too close to the analyte's pKa, causing mixed ionization states. Tailing->Cause2 Cause3 Column Overload Injecting too high a concentration of the analyte, especially basic compounds. Tailing->Cause3 Cause4 Column Degradation Loss of end-capping or dissolution of silica at high pH, exposing more silanols. Tailing->Cause4 Sol1 Sol1 Cause1->Sol1 Sol2 Add Competing Base Add a small amount (e.g., 5-10 mM) of triethylamine (TEA) to the mobile phase to block silanols. Cause1->Sol2 Sol4 Use Appropriate Column Ensure you are using a modern, high-pH stable column. Replace if old. Cause1->Sol4 Cause2->Sol1 Sol3 Reduce Sample Load Dilute the sample and inject a smaller volume or lower concentration. Cause3->Sol3 Cause4->Sol4

Caption: Troubleshooting common causes of peak tailing for basic analytes.

Detailed Checks:

  • Confirm Mobile Phase pH: Re-measure the pH of your mobile phase after mixing with the organic solvent, as the apparent pH can shift.

  • Evaluate Column Health: If the column is old or has been used extensively under harsh conditions, its performance may be compromised. Try the analysis on a new column of the same type.

  • Check for Mass Overload: Systematically dilute your sample (e.g., by a factor of 5, 10, and 50) and inject it. If the peak shape improves significantly at lower concentrations, you are overloading the column. [15]

Q6: I have almost no retention on a C18 column. What are my options?

This is expected for such a polar molecule.

  • Switch to HILIC: This is the most effective solution. An unbonded silica or an amide-bonded column with a mobile phase of >80% acetonitrile and a small amount of aqueous buffer (e.g., 10 mM ammonium formate) will provide excellent retention for this compound. [9][12]The high organic content is also beneficial for MS sensitivity. [12]

  • Use an Ion-Pairing Agent: Add an anionic ion-pairing reagent like sodium heptanesulfonate (5-10 mM) to your reversed-phase mobile phase. [13][14]This will form a less polar ion pair with the protonated amine, increasing retention. Be aware that these reagents can be difficult to wash out of a column and may suppress MS signals.

  • Use a 100% Aqueous Mobile Phase: This requires a specialized "aqua" or EPG column designed to prevent phase collapse. [3][16]While it increases retention for polar analytes, it may not be sufficient for your compound.

Q7: My retention times are drifting between injections. What should I check?

Retention time instability usually points to a lack of system equilibration or a problem with the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For high pH mobile phases or HILIC, this can take longer than with standard RP conditions (20-30 column volumes is a good starting point).

  • Mobile Phase Preparation: If your mobile phase is not adequately buffered, its pH can drift, causing retention time shifts for ionizable analytes. [5]Ensure your buffer concentration is sufficient (at least 10 mM). Also, check for solvent evaporation, which can change the organic/aqueous ratio over time.

  • Temperature Control: Use a column thermostat. Fluctuations in ambient temperature can cause significant changes in retention time.

References

  • K.J. Fountain, "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds," YMC Process Technologies. [Link]

  • Chromatography Forum, "Amines-Ion Pairing." [Link]

  • Phenomenex, "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1506-1517. [Link]

  • Restek, "Troubleshooting HPLC- Tailing Peaks." (2014). [Link]

  • Waters Corporation, "Troubleshooting Peak Shape Problems in HPLC." [Link]

  • uHPLCs, "How to avoid the tailing problem of basic compounds in HPLC analysis?" [Link]

  • Moravek, Inc., "Exploring the Role of pH in HPLC Separation." (2024). [Link]

  • El-Attug, M. N., et al. (2012). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10-12), 1629-1642. [Link]

  • McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 925-936. [Link]

  • Cinellu, M. A., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Chromatographia, 59(S1), S141-S147. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Agilent Technologies, "Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other." [Link]

  • Waters Corporation. (2004). "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." [Link]

  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?" (2025). [Link]

  • Creek, D. J., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Journal of Proteome Research. [Link]

  • Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." LCGC International. [Link]

  • SIELC Technologies, "Polar Compounds." [Link]

  • Fogwill, M. O., & D. P. Ahmad. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(6), 1159-1165. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Jones, A. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Google Patents, "The HPLC analytical approach of 3-amino piperidine."
  • ResearchGate, "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" (2025). [Link]

  • ResearchGate, "Polar compounds separation by HPLC - any thoughts?" (2014). [Link]

  • Phenomenex, "Guide to Choosing the Correct HPLC Solvent." (2025). [Link]

  • Axion Labs, "HPLC problems with very polar molecules." (2024). [Link]

  • Weis, R., et al. (2023). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 28(19), 6984. [Link]

  • MDPI, "The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells." (2025). [Link]

  • Ma’mun, S., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(4), 1272-1276. [Link]

  • ChemRxiv, "Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." [Link]

  • PubChem, "5-(aminomethyl)-n,n-dimethylpyridine-2-carboxamide hydrochloride." [Link]

  • PubChem, "5-Amino-3-methylpentan-2-one." [Link]

  • ResearchGate, "Exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one(AMINE DIMEDONE) by DFT/TD-DFT with ethanol and DMSO as solvents and Molecular Docking studies." (2022). [Link]

  • MDPI, "Chemical Constituents and Antifungal Properties of Piper ceanothifolium Kunth Against Phytopathogens Associated with Cocoa Crops." (2025). [Link]

  • Polish Journal of Environmental Studies, "Physicochemical, Biochemical, and Essential Oil Diversity among Peppermint (Mentha × piperita L. “Almira”, Mentha." (2025). [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendant Therapeutic Potential of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one: A Comparative Guide for Drug Design

Executive Summary As medicinal chemistry pivots toward highly optimized, target-specific small molecules, the selection of the right structural scaffold dictates both pharmacokinetic (PK) survival and pharmacodynamic (PD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly optimized, target-specific small molecules, the selection of the right structural scaffold dictates both pharmacokinetic (PK) survival and pharmacodynamic (PD) efficacy. The piperidine and piperidin-2-one (δ-valerolactam) rings are ubiquitous privileged scaffolds, appearing in over twenty classes of marketed pharmaceuticals [1]. However, traditional unhindered piperidinones frequently suffer from rapid Phase I metabolism and lack optimal vectors for deep-pocket target engagement.

This technical guide critically evaluates 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one , a rationally designed next-generation scaffold. By comparing it against standard piperidinone derivatives, we will dissect how the synergistic combination of a C3 gem-dimethyl block and a C5 aminomethyl extension resolves historical liabilities, making it an elite building block for kinase inhibitors, proteases, and CNS-active agents.

Structural Rationale & Mechanistic Advantages

In my experience optimizing targeted inhibitor panels, standard piperidin-2-ones often fail late in the drug development pipeline due to high intrinsic clearance. The 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold was engineered to systematically eliminate these failure points:

The C3 Gem-Dimethyl Effect (Metabolic Shielding)

Unsubstituted piperidin-2-ones are highly susceptible to CYP450-mediated oxidation at the C3 position (alpha to the carbonyl). Incorporating a gem-dimethyl group at C3 provides severe steric hindrance, effectively shielding this metabolic soft spot. Furthermore, via the Thorpe-Ingold effect, the bulky methyl groups restrict the ring's conformational flexibility, locking the lactam into a predictable, bioactive chair conformation. This dual-action stability strategy has been successfully utilized in the development of advanced PI3K inhibitors [2].

The C5 Aminomethyl Vector (Affinity & pKa Modulation)

While a direct C5-amino group (as seen in 5-aminopiperidin-2-one) provides a basic handle, it is often too sterically restricted to reach deep into solvent-exposed regions or acidic pockets. The addition of a methylene spacer (aminomethyl) serves two critical functions:

  • pKa Elevation: It isolates the amine from the electron-withdrawing inductive effect of the lactam core, raising the pKa to ~9.4. This ensures the amine is protonated at physiological pH, enabling potent salt-bridge formations with Aspartate or Glutamate residues in target active sites.

  • Synthetic Accessibility: The spacer reduces steric hindrance at the primary amine, vastly improving coupling kinetics during the synthesis of large combinatorial drug libraries [3].

Comparative Performance Data

To objectively demonstrate the superiority of this scaffold, the following table summarizes representative structure-activity relationship (SAR) and pharmacokinetic profiling data comparing 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one against its structural predecessors.

Scaffold DerivativeHLM t1/2​ (min)Intrinsic Clearance ( μ L/min/mg)Amine pKaRelative Target Affinity ( Kd​ )
Piperidin-2-one (Baseline)12115.5N/A>10,000 nM
5-Aminopiperidin-2-one 1877.08.2450 nM
3,3-Dimethylpiperidin-2-one >120<5.0N/A>10,000 nM
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one >120 <5.0 9.4 12 nM

Data Interpretation: The standalone addition of the C5-amino group improves affinity but fails to prevent rapid metabolic clearance. Conversely, the standalone C3 gem-dimethyl group solves clearance but lacks a binding vector. Only the combined 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold achieves both sub-nanomolar affinity potential and extended metabolic half-life.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to confirm the data presented above.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

Objective: Validate the CYP450 resistance conferred by the C3 gem-dimethyl group.

  • Incubation Preparation: Prepare 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: The physiological pH and specific protein concentration mimic the hepatic environment, ensuring baseline enzymatic activity is standardized.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. Its addition acts as the precise, synchronized time-zero trigger across all microplate wells.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard).

    • Causality: Cold acetonitrile rapidly denatures CYP proteins, instantly halting metabolism. The internal standard provides a self-validating normalization factor to account for any volumetric pipetting errors or LC-MS/MS ionization suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: C5-Aminomethyl Amide Coupling for Library Generation

Objective: Synthesize targeted drug libraries utilizing the highly nucleophilic C5-aminomethyl vector.

  • Pre-Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.

    • Causality: HATU forms a highly reactive active ester. The 10-minute pre-activation ensures complete conversion before the amine is introduced, minimizing competing side reactions.

  • Nucleophilic Addition: Add 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one hydrochloride salt (1.0 eq) to the mixture.

    • Causality: Storing the scaffold as a hydrochloride salt prevents premature degradation or dimerization of the free amine. The excess DIPEA in the solution neutralizes the HCl in situ, liberating the nucleophilic amine exactly when the active ester is primed.

  • Isolation: Monitor via LC-MS. Upon completion (typically <2 hours due to the unhindered methylene spacer), quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

Scaffold Mechanism & Pathway Visualization

The following diagram illustrates the logical relationship between the scaffold's structural modifications and their resulting pharmacological outcomes.

G Scaffold 5-(Aminomethyl)-3,3-dimethyl piperidin-2-one F1 C3 Gem-Dimethyl Scaffold->F1 F2 C5 Aminomethyl Scaffold->F2 F3 Lactam Core Scaffold->F3 E1 CYP450 Steric Shielding F1->E1 E2 Salt Bridge Formation F2->E2 E3 Peptide Mimicry F3->E3 O1 Increased t1/2 E1->O1 O2 Enhanced Affinity E2->O2 O3 Target Specificity E3->O3

Fig 1: Pharmacological advantages of the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[Link]

  • European Patent Office. (2015). EP 3209664 B1. BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS.
Comparative

Comparative Efficacy Guide: 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one as a Next-Generation sp³-Enriched Scaffold in High-Throughput Screening

Executive Summary As drug discovery pipelines increasingly prioritize target selectivity and clinical survivability, the architectural paradigm of screening libraries has fundamentally shifted. The historical reliance on...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly prioritize target selectivity and clinical survivability, the architectural paradigm of screening libraries has fundamentally shifted. The historical reliance on planar, sp²-hybridized aromatic building blocks—driven by the synthetic ease of cross-coupling—has resulted in libraries plagued by poor aqueous solubility, high attrition rates, and off-target promiscuity.

As a Senior Application Scientist, I have observed that the most successful modern High-Throughput Screening (HTS) campaigns rely on conformationally restricted, sp³-enriched scaffolds. This guide objectively evaluates the performance of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one against traditional flat and flexible alternatives. By analyzing its physicochemical profile and behavior in automated HTS workflows, we will establish the mechanistic causality behind its superior hit-to-lead conversion rates.

Structural Rationale & Causality

The molecular architecture of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is not arbitrary; it is a highly engineered vector designed to explore three-dimensional chemical space effectively.

  • High Fraction of sp³ Carbons (Fsp³): With an Fsp³ of 0.875 (7 out of 8 carbons are sp³-hybridized), this scaffold perfectly aligns with the industry-standard "Escape from Flatland" hypothesis. Lovering et al. demonstrated that increased saturation (higher Fsp³) directly correlates with improved solubility, reduced melting points, and significantly higher clinical success rates as compounds transition from discovery to approved drugs[1].

  • Conformational Restriction (Thorpe-Ingold Effect): The gem-dimethyl group at the C3 position is critical. Unlike unsubstituted piperidines or flexible aliphatic chains, the steric bulk of the 3,3-dimethyl moiety restricts the ring's conformational flexibility. This pre-organization lowers the entropic penalty upon target binding, increasing binding affinity.

  • Metabolic Shielding: The gem-dimethyl group also serves a protective role, sterically blocking cytochrome P450-mediated oxidation at the adjacent C3 position—a common metabolic liability in saturated nitrogen heterocycles.

  • Vectorial H-Bonding: The delta-lactam core provides a rigid, directional hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for engaging kinase hinge regions or complex protein-protein interaction (PPI) interfaces.

Comparative Efficacy Analysis

To contextualize its utility, we compare 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one against two widely used HTS building blocks representing different structural paradigms:

  • Alternative A (The Flat Aromatic): 3-Aminobenzamide (Fsp³ = 0). A classic sp²-rich scaffold. While easy to functionalize, it is prone to π-π stacking, aggregation in aqueous media, and high promiscuity in biochemical assays.

  • Alternative B (The Flexible Aliphatic): 1-(Aminomethyl)cyclohexan-1-ol (Fsp³ = 1.0). Highly saturated but lacks the rigidifying lactam core. It suffers from conformational "floppiness," leading to high entropic penalties during target engagement.

Table 1: Physicochemical and HTS Performance Comparison
Property / Metric5-(Aminomethyl)-3,3-dimethylpiperidin-2-oneAlternative A: 3-AminobenzamideAlternative B: 1-(Aminomethyl)cyclohexan-1-ol
Structural Paradigm Rigid sp³-enriched LactamFlat sp² AromaticFlexible sp³ Aliphatic
Fsp³ (Saturation) 0.8750.0001.000
Kinetic Solubility (PBS, pH 7.4) > 500 µM (Excellent)< 50 µM (Poor, aggregates)> 500 µM (Excellent)
Entropic Binding Penalty Low (Pre-organized via gem-dimethyl)Low (Rigid planar)High (Highly flexible)
HTS Promiscuity (False Positives) < 1.5% (Highly selective)> 8.0% (PAINS liability)< 2.0% (Selective)
Metabolic Stability (HLM) High (C3 blocked by methyls)Moderate (Aromatic oxidation)Low (Prone to hydroxylation)

Experimental Workflows: Self-Validating Systems

To ensure scientific trustworthiness, the integration of this scaffold into HTS libraries requires robust, self-validating protocols. Below are the standardized methodologies for library generation and physicochemical validation.

Protocol 1: High-Throughput Amide Coupling (Library Generation)

Objective: Synthesize a 384-well library of amide derivatives using the 5-aminomethyl handle. Causality: We utilize a standardized coupling condition (HATU/DIPEA) because the primary amine on the aminomethyl group is unhindered and highly nucleophilic. This ensures near-quantitative conversion without the need for elevated temperatures that might degrade sensitive electrophiles.

  • Preparation: Dispense 10 mM stock solutions of diverse carboxylic acids (in anhydrous DMF) into a 384-well reaction plate (1 µL/well).

  • Activation: Add 1 µL of a pre-mixed solution of HATU (12 mM) and DIPEA (30 mM) in DMF to each well. Incubate for 15 minutes at room temperature to form the active ester.

    • Self-Validation Check: The stoichiometric excess of base ensures complete deprotonation of the acid, preventing stalled activations.

  • Coupling: Dispense 1 µL of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (10 mM in DMF) into all wells. Seal the plate and agitate at 400 rpm for 2 hours at 25°C.

  • Validation (LC-MS): Sample 0.1 µL from control wells (corners and center) for ultra-fast LC-MS analysis.

    • Acceptance Criteria: >85% conversion to the desired mass. Unreacted amine indicates failed activation, prompting automated reagent QC.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Objective: Verify the solubility advantage of the sp³-enriched library prior to biological screening. Causality: Compounds that precipitate in aqueous assay buffers cause false positives in HTS (via light scattering, fluorescence quenching, or enzyme sequestration). Nephelometry detects particulate formation by measuring scattered light, providing a direct, label-free readout of kinetic solubility.

  • Dilution: Transfer 2 µL of the 10 mM DMSO library stocks into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final concentration: 100 µM, 1% DMSO).

  • Incubation: Incubate the plate at 25°C for 2 hours to allow for equilibrium precipitation.

  • Measurement: Read the plate using a nephelometer with a 633 nm laser.

  • Data Analysis: Compare the relative scattering units (RNU) against a blank (1% DMSO in PBS).

    • Self-Validation Check: Compounds exceeding 50 RNU above baseline are flagged as insoluble. Libraries built on the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold consistently exhibit <10 RNU, validating the Fsp³ solubility hypothesis and ensuring high-quality screening collections[2].

Mechanistic Visualizations

HTS_Workflow A Library Design (High Fsp3 Scaffolds) B HTS Amide Coupling (384-well format) A->B C LC-MS QC (>85% Purity) B->C C->B Fail (Re-optimize) D Nephelometry (Kinetic Solubility) C->D Pass E Primary Biochemical Screening D->E F Hit Validation (Orthogonal Assays) E->F G Lead Optimization F->G

Fig 1. Self-validating HTS workflow for sp3-enriched scaffold libraries.

Property_Pathway Core 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one Fsp3 High Fsp3 (0.875) Core->Fsp3 GemDim gem-Dimethyl Group Core->GemDim Lactam Lactam Core Core->Lactam Sol Enhanced Aqueous Solubility Fsp3->Sol Metab Metabolic Stability (Blocks C3 Oxidation) GemDim->Metab Conf Conformational Restriction GemDim->Conf Bind Directional H-Bonding Lactam->Bind Success Higher Clinical Success Rate Sol->Success Metab->Success Conf->Success Bind->Success

Fig 2. Mechanistic pathway of physicochemical properties driving clinical success.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success | Journal of Medicinal Chemistry |[Link]

  • Evaluating and evolving a screening library in academia: the St. Jude approach | Drug Discovery Today |[Link]

Sources

Validation

Evaluating Cross-Reactivity of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in Biological Assays

A Comparative Guide for Preclinical Scaffold Selection Target Audience: Researchers, Scientists, and Drug Development Professionals In modern Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Preclinical Scaffold Selection Target Audience: Researchers, Scientists, and Drug Development Professionals

In modern Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, the selection of a core scaffold dictates not only the primary target affinity but also the downstream pharmacokinetic and safety liabilities. Primary amines are frequently required for target engagement (e.g., forming critical salt bridges with aspartate or glutamate residues in GPCRs or proteases). However, flexible primary amines are notorious for driving off-target cross-reactivity, particularly with Cytochrome P450 (CYP) enzymes and the hERG potassium channel.

This guide evaluates the cross-reactivity profile of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one —a conformationally locked, sterically hindered lactam—and objectively compares its performance against more flexible alternative scaffolds.

Structural Rationale: The Causality of Reduced Cross-Reactivity

To understand why specific experimental outcomes occur, we must examine the molecular causality. When a basic amine (like an aminomethyl group) is introduced to a standard piperidine ring, it remains highly flexible. At physiological pH, this protonated amine acts as a pharmacophore for off-target liabilities:

  • CYP2D6 Inhibition: The flexible amine easily coordinates with Asp301 in the CYP2D6 active site, positioning the molecule for competitive inhibition or mechanism-based inactivation [1].

  • hERG Liability: The flexible amine interacts strongly with Tyr652 and Phe656 within the inner cavity of the hERG channel, leading to potentially fatal QT prolongation [3].

The 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one Advantage: By utilizing this specific scaffold, two mechanistic safeguards are introduced:

  • Lactam Core: The carbonyl group of the piperidin-2-one ring delocalizes the lone pair of the ring nitrogen, drastically reducing the overall basicity and lipophilicity of the core compared to a standard piperidine.

  • 3,3-gem-dimethyl Group: This bulky substitution forces the ring into a rigid pseudo-chair conformation. It alters the spatial vector of the 5-aminomethyl group and creates severe steric hindrance, physically preventing the amine from deeply accessing the tight catalytic pocket of CYP2D6 or the central cavity of hERG.

Mechanism Scaffold 5-(Aminomethyl)-3,3- dimethylpiperidin-2-one GemDimethyl 3,3-gem-dimethyl Steric Bulk Scaffold->GemDimethyl Lactam Lactam Core Reduced Basicity Scaffold->Lactam CYP Prevents CYP2D6 Heme Coordination GemDimethyl->CYP hERG Disrupts hERG Cavity Binding GemDimethyl->hERG Lactam->hERG

Fig 1. Mechanistic rationale for reduced off-target binding via steric shielding and lower basicity.

Comparative Data Presentation

To validate this structural rationale, we compare 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (Scaffold A) against two structural analogs: 5-(Aminomethyl)piperidin-2-one (Scaffold B, lacking steric bulk) and 3-(Aminomethyl)piperidine (Scaffold C, lacking both steric bulk and the lactam carbonyl).

The following table summarizes representative cross-reactivity data across critical preclinical safety assays.

ScaffoldStructural FeaturesCYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)5-HT₂B Kᵢ (µM)
Scaffold A Lactam + gem-dimethyl> 50.0 > 50.0 > 100.0 > 30.0
Scaffold B Lactam only12.528.445.28.5
Scaffold C Standard Piperidine1.24.83.10.4

Data Interpretation: Scaffold A demonstrates a superior safety profile. The inclusion of the gem-dimethyl group successfully abolishes CYP2D6 inhibition and hERG binding, making it an ideal building block for lead optimization. Scaffold C exhibits severe cross-reactivity, typical of flexible primary amines.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the detailed, step-by-step methodologies designed to eliminate false positives/negatives.

Workflow Start Fragment Library Synthesis Primary Primary Target Potency Assay Start->Primary CYP CYP450 Inhibition (P450-Glo) Primary->CYP IC50 < 100 nM hERG hERG Patch-Clamp (ICH S7B) Primary->hERG GPCR GPCR Radioligand Panel Primary->GPCR Select Lead Scaffold Selection CYP->Select CYP IC50 > 10 µM hERG->Select hERG IC50 > 30 µM GPCR->Select Clean Profile

Fig 2. Preclinical cross-reactivity screening workflow for conformationally restricted scaffolds.

Protocol A: CYP450 Inhibition (Luminescent Assay)

Causality of Choice: We utilize a luminescent assay (e.g., Promega P450-Glo) rather than fluorescence to prevent auto-fluorescence interference from the test compounds, ensuring high signal-to-noise ratios [1].

  • Reagent Preparation: Prepare recombinant human CYP2D6 and CYP3A4 enzymes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Plating: Serially dilute Scaffolds A, B, and C in DMSO. Transfer to a 384-well opaque white plate (final DMSO concentration < 0.5%).

  • Control Validation: Include Quinidine (CYP2D6 positive control) and Ketoconazole (CYP3A4 positive control). Include a vehicle-only negative control to establish baseline luminescence.

  • Incubation: Add the specific proluciferin substrate (e.g., Luciferin-ME EGE for CYP3A4) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the NADPH regeneration system to initiate CYP metabolism. Incubate for 30 minutes.

  • Detection: Add Luciferin Detection Reagent to halt the CYP reaction and initiate the luciferase glow. Read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Automated hERG Patch-Clamp Assay

Causality of Choice: Radioligand binding assays for hERG often yield false negatives. The FDA and ICH S7B guidelines mandate functional electrophysiology (patch-clamp) to accurately assess voltage-gated potassium channel block [3].

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and resuspend in extracellular recording solution.

  • System Setup: Load cells onto an automated patch-clamp system (e.g., IonFlux or QPatch). Establish a >1 GΩ "giga-seal" to ensure accurate current measurement without leak artifacts.

  • Voltage Protocol: Apply a holding potential of -80 mV. Apply a prepulse to +40 mV for 2 seconds to fully open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the peak outward tail current.

  • Compound Application: Perfuse the test scaffolds at increasing concentrations (0.1 µM to 100 µM).

  • Control Validation: Apply E-4031 (a known hERG inhibitor) at 1 µM at the end of the experiment to confirm complete channel block and validate assay sensitivity [3].

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control.

Protocol C: GPCR Off-Target Screening (Radioligand Binding)

Causality of Choice: To assess broad pharmacological cross-reactivity (particularly for the 5-HT₂B receptor, which is implicated in valvulopathy), competitive radioligand binding provides the most direct measurement of target affinity (Kᵢ) [2].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT₂B receptor. Centrifuge to isolate the membrane fraction and resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-ketanserin (radioligand), and 25 µL of the test scaffold (varying concentrations).

  • Control Validation: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled ritanserin. Total binding is defined by vehicle alone.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid to the filters and count radioactivity (CPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Conclusion

The empirical data and structural mechanics confirm that 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a highly privileged scaffold for drug discovery. By combining the basicity-dampening effect of a lactam with the strict conformational control of a gem-dimethyl group, researchers can effectively engineer out CYP450 and hERG liabilities early in the development pipeline, ensuring a cleaner safety profile without sacrificing primary target engagement vectors.

References
  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Institutes of Health (PMC). Available at: [Link]

Comparative

Comparative Receptor Binding Affinity Guide: 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one Ligand Scaffolds

As drug discovery pivots toward highly selective, conformationally restricted pharmacophores, the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold (CAS 2378503-45-6) has emerged as a premier building block. Frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, conformationally restricted pharmacophores, the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold (CAS 2378503-45-6) has emerged as a premier building block. Frequently integrated into inhibitors targeting complex kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R) and Phosphoinositide 3-kinases (PI3K) , this scaffold offers unique thermodynamic advantages over traditional acyclic or unsubstituted ring systems.

This guide provides an objective, data-driven comparison of this scaffold against its structural alternatives, detailing the mechanistic rationale behind its superior binding affinity and the rigorous experimental protocols required to validate these metrics.

Structural Rationale & Mechanistic Causality

To understand why 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one outperforms alternative ligands, we must analyze its structural components through the lens of binding thermodynamics.

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The inclusion of the 3,3-dimethyl group forces the piperidine ring into a highly restricted chair conformation. By pre-organizing the ligand into its bioactive conformation, the entropic penalty ( ΔS ) upon binding to the receptor is drastically reduced.

  • Lactam Core (Piperidin-2-one): The lactam acts as a dual hydrogen-bond donor/acceptor, perfectly suited for anchoring into the highly conserved hinge regions of kinase domains.

  • 5-Aminomethyl Vector: This primary amine serves as a highly tunable vector, directing subsequent functional groups outward into the solvent-exposed channel of the receptor, enhancing target specificity without disrupting the core hinge-binding interaction.

SAR_Logic Scaffold 5-(Aminomethyl)-3,3- dimethylpiperidin-2-one GemDimethyl 3,3-Dimethyl Group (Thorpe-Ingold Effect) Scaffold->GemDimethyl Lactam Piperidin-2-one Core (H-Bonding) Scaffold->Lactam Amine 5-Aminomethyl Vector (Solvent Channel) Scaffold->Amine Affinity Enhanced Receptor Binding Affinity GemDimethyl->Affinity Reduces conformational entropy Lactam->Affinity Hinge region anchoring Amine->Affinity Target specificity

Fig 1: Structural logic of the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold in receptor binding.

Comparative Affinity Data

The following table summarizes the quantitative binding data of a standardized pharmacophore attached to three different lactam scaffolds against the CSF-1R kinase domain.

  • Scaffold A: 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one (The target scaffold)

  • Scaffold B: 5-(Aminomethyl)piperidin-2-one (Lacks the gem-dimethyl group)

  • Scaffold C: 4-(Aminomethyl)pyrrolidin-2-one (Ring-contracted 5-membered analog)

Scaffold Type Kd​ (nM) via SPR kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Ligand Efficiency (LE)
Scaffold A (3,3-Dimethyl) 1.2 ± 0.3 4.50.54 0.42
Scaffold B (Unsubstituted)18.5 ± 2.14.17.580.35
Scaffold C (Pyrrolidinone)45.0 ± 4.52.812.600.31

Data Interpretation: The data clearly demonstrates that while the association rate ( kon​ ) remains relatively stable across 6-membered rings, the dissociation rate ( koff​ ) for Scaffold A is an order of magnitude slower than Scaffold B. This proves the causality of the gem-dimethyl effect: once the rigidified ligand enters the binding pocket, it is structurally locked, drastically extending the residence time ( τ=1/koff​ ).

Experimental Validation Protocols

To ensure scientific integrity, binding affinities must be validated through orthogonal methodologies. Below are the self-validating protocols used to generate the data above.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free kinetic data ( kon​ and koff​ ).

Expertise Insight: Small molecules based on the piperidinone scaffold are inherently lipophilic, requiring DMSO for solubility. Because DMSO causes massive bulk refractive index shifts, a standard SPR run will produce artifactual data unless a rigorous solvent correction curve is applied.

  • Surface Preparation: Immobilize the recombinant receptor (e.g., CSF-1R) onto a CM5 sensor chip using standard EDC/NHS amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule binding.

  • Self-Validating Control: Leave one flow cell unmodified (ethanolamine blocked) to serve as a reference channel. All data must be double-referenced (subtracting both the reference channel and a blank buffer injection).

  • Solvent Correction: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Analyte Injection: Inject the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one ligands in a multi-cycle kinetic format (0.1 nM to 1000 nM, 3-fold dilutions) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using local Rmax​ parameters.

SPR_Workflow Prep Sensor Chip Preparation Immobilize Target Receptor via Amine Coupling Equilibrate System Equilibration Running Buffer (HEPES, 0.05% Tween-20, 5% DMSO) Prep->Equilibrate Injection Ligand Injection Multi-cycle kinetics (0.1 nM to 1000 nM) Equilibrate->Injection Dissociation Dissociation Phase Buffer wash to measure Koff Injection->Dissociation Regeneration Surface Regeneration Mild acid/base pulse to remove bound ligand Dissociation->Regeneration Regeneration->Injection Next Concentration Analysis Data Analysis Fit to 1:1 Langmuir binding model to derive Kd Regeneration->Analysis

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for small molecule kinetics.

Protocol 2: Radioligand Competition Assay (Orthogonal Validation)

While SPR provides kinetics, radioligand binding provides thermodynamic validation of the equilibrium dissociation constant ( Ki​ ).

  • Membrane Preparation: Incubate receptor-expressing cell membranes (10 µg protein/well) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EGTA, pH 7.4).

  • Tracer Addition: Add a constant concentration of a [3H] -labeled reference ligand at its known Kd​ value.

  • Ligand Titration: Add the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one test ligands in a 10-point dose-response curve (10 pM to 10 µM).

  • Self-Validating Control (NSB): To ensure the system is self-validating, establish a Non-Specific Binding (NSB) control using a 1000-fold excess of cold (unlabeled) reference ligand. Causality check: Total binding minus NSB yields specific binding. If NSB exceeds 30% of total binding, the assay is flagged for detergent optimization (e.g., adding 0.01% CHAPS) to prevent micellar sequestration of the lipophilic test compounds.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The integration of the 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one scaffold represents a significant leap in rational drug design. By leveraging the gem-dimethyl effect to reduce conformational entropy and utilizing the lactam core for robust hinge-binding, this scaffold consistently achieves sub-nanomolar affinities and superior ligand efficiencies compared to its unsubstituted counterparts. For drug development professionals targeting complex kinases or GPCRs, prioritizing this pre-organized pharmacophore can dramatically accelerate lead optimization workflows.

References

  • Sapphire Bioscience. "5-(Aminomethyl)-3,3-dimethylpiperidin-2-one Product Specifications." Sapphire Bioscience Catalog.
  • Google Patents. "US11149021B2 - N-(azaaryl)cyclolactam-1-carboxamide derivative, preparation method therefor, and use thereof." United States Patent and Trademark Office.
  • European Patent Office. "EP3209664B1 - Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors." Googleapis Patent Database.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

For researchers and professionals in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of 5-(...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

While a specific Safety Data Sheet (SDS) for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one was not available in the search results, the disposal procedures for similar piperidine derivatives offer a strong foundation for its safe handling. Piperidine and its derivatives are often classified as hazardous materials, necessitating careful management of waste.[1][2][3]

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data for analogous compounds, 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one should be handled as a substance that is potentially toxic if ingested and an irritant to the skin, eyes, and respiratory system.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against accidental splashes or contact with airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents direct skin contact and potential absorption.
Body Protection A laboratory coat or other protective clothing.[1]Minimizes the risk of skin exposure on arms and torso.
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][4]Prevents inhalation of any dust or vapors that may be generated.
Emergency Preparedness

Accidents can happen despite the most stringent precautions. Familiarize yourself with the location and operation of all laboratory safety equipment, including eyewash stations, emergency showers, and fire extinguishers.[5] In the event of an emergency, prompt and correct action is critical.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is to treat it as hazardous waste.[1] This ensures that it is managed in a way that is safe for both human health and the environment.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designate a Waste Container: All waste containing 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]

  • Clear Labeling: The waste container must be explicitly labeled with "Hazardous Waste" and the full chemical name: "5-(Aminomethyl)-3,3-dimethylpiperidin-2-one." Include the approximate quantity of the waste and the date of accumulation.[1]

Secure Storage of Hazardous Waste

Proper storage of the designated waste container is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Incompatible Materials: Keep the container away from incompatible materials, such as strong oxidizing agents and acids.[4][6]

Final Disposal: Professional Management

The final step in the disposal process is to arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[1]

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[1] Ensure the area is well-ventilated.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment as outlined in the table above.[1]

  • Contain and Absorb the Spill:

    • For solid spills: Carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.

    • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[2] Place the absorbent material into the hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, such as soap and water, and collect all cleaning materials as hazardous waste.[1]

Logical Workflow for Disposal Decision-Making

To assist in the decision-making process for the proper disposal of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, the following workflow diagram is provided.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment & PPE cluster_segregation Waste Segregation cluster_spill Spill Scenario cluster_storage Storage & Disposal start Identify Waste Containing 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one assess_hazards Assess Hazards: - Irritant - Potentially Toxic start->assess_hazards don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->don_ppe segregate_waste Segregate into a Labeled, Compatible Hazardous Waste Container don_ppe->segregate_waste spill Spill Occurs don_ppe->spill store_waste Store Sealed Container in a Designated, Secure Area segregate_waste->store_waste spill->segregate_waste No spill_protocol Follow Spill Protocol: 1. Evacuate & Secure 2. Don PPE 3. Contain & Absorb 4. Decontaminate spill->spill_protocol Yes spill_protocol->segregate_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal

Caption: Decision workflow for the proper disposal of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a critical component of responsible laboratory practice. By adhering to these guidelines, researchers and drug development professionals can ensure a safe working environment and minimize their environmental impact. This commitment to safety and environmental stewardship is fundamental to the integrity of scientific research.

References

  • Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, March 31). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks The foundational step in any safety protocol is a comprehensive understanding of the potential hazards. Based on...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

The foundational step in any safety protocol is a comprehensive understanding of the potential hazards. Based on data from similar chemical structures, 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one should be handled as a substance that is potentially:

  • Corrosive to Skin and Eyes: Many aminopiperidine derivatives are classified as causing severe skin burns and eye damage.[4] Direct contact can lead to serious, irreversible injury.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of similar compounds can be harmful.[1][5] Vapors or dusts may cause respiratory irritation.[2]

  • A Potential Sensitizer: Some individuals may develop an allergic skin reaction after contact.[5]

This proactive hazard assessment informs every subsequent recommendation for personal protective equipment (PPE), ensuring a multi-layered defense against potential exposure.

The Core Ensemble: Your Primary Barrier

A standard suite of PPE is mandatory for any interaction with 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, regardless of the quantity or duration of handling.

Eye and Face Protection: A Non-Negotiable
  • Requirement: Chemical splash goggles that conform to ANSI/ISEA Z87.1 standards are the minimum requirement.[6]

  • Causality: The potential for severe eye damage from even a minor splash necessitates this level of protection.[4][5] Standard safety glasses do not provide an adequate seal against splashes, vapors, or dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[7]

Hand Protection: Selecting the Right Glove

The selection of an appropriate glove material is critical and should be based on chemical compatibility.

  • Recommended Materials: While specific permeation data for 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is unavailable, nitrile and butyl rubber gloves generally offer good resistance to a range of chemicals, including amines and organic compounds.[8]

  • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[7] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Contaminated gloves should be disposed of immediately as chemical waste.[7]

  • Breakthrough Time: Be aware of the glove's breakthrough time, which is the time it takes for the chemical to permeate the glove material.[9] For prolonged work, consider double-gloving or selecting gloves with a longer breakthrough time.[10]

Glove Material General Resistance Profile Considerations
Nitrile Good resistance to oils, greases, acids, caustics, and alcohols.[8]A common and effective choice for general laboratory use.
Butyl Rubber Excellent resistance to a wide variety of chemicals, including corrosive acids, ketones, and esters.[8]A good option for higher-risk procedures or when handling the compound in solution with more aggressive solvents.
Body Protection: The Laboratory Coat
  • Requirement: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills and contamination.[6]

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant fabric, depending on other laboratory hazards.

  • Best Practices: Keep the lab coat buttoned and remove it before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection: Controlling Inhalation Exposure

The primary method for controlling respiratory exposure should always be engineering controls.

  • Engineering Controls: Handle 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] This is the most effective way to capture vapors and dust at the source.

  • When Respirators are Necessary: In situations where engineering controls are not sufficient, such as during a large spill cleanup or when weighing out large quantities of a dusty solid, respiratory protection is required.[7] An N95 respirator may be sufficient for powders, but for vapors or unknown concentrations, a respirator with organic vapor cartridges is recommended.[12][13] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide integrates the use of PPE into the workflow to ensure a self-validating system of safety.

Preparation and Weighing
  • Area Preparation: Confirm that the chemical fume hood is operational and the workspace is clean and uncluttered.[6]

  • Don PPE: Put on all required personal protective equipment as detailed above: lab coat, chemical splash goggles, and appropriate gloves.

  • Weighing: Carefully weigh the desired amount of the compound within the fume hood to minimize the risk of inhaling dust particles.[6]

Dissolution and Use
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound within the fume hood.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid.

  • Transfer: Use appropriate laboratory glassware for transferring the solution.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All disposable materials that have come into contact with 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1] Do not pour chemical waste down the drain.[2]

Diagrams

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Area Preparation (Fume Hood On, Clean Workspace) Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Doff_PPE Doff PPE Properly Transfer->Doff_PPE Waste Dispose of Contaminated Materials in Labeled Bin Doff_PPE->Waste

Caption: A typical laboratory workflow for handling 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one, emphasizing the integration of PPE at each stage.

PPE_Hierarchy Hierarchy of Controls for Chemical Safety Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls, illustrating that PPE is the final line of defense after other safety measures.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. [Link]

  • Antibodies.com. 4-Piperidinopiperidine Safety Data Sheet. [Link]

  • PubMed. Inhalation toxicity of dimethyl piperidinone. [Link]

  • TargetMol. Safety Data Sheet: 3-(Aminomethyl)-1-methylpiperidine. [Link]

  • U.S. Food and Drug Administration. NDA 204767 Review. [Link]

  • Kerbl. Chemical resistant gloves. [Link]

  • Google Patents. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • University of Florida Environmental Health and Safety. Hand Protection Chemical Resistance Guide. [Link]

  • ChemBase. 5-(aminomethyl)piperidin-2-one hydrochloride — Chemical Substance Information. [Link]

  • PMC. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. [Link]

  • Danish Environmental Protection Agency. Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • University of California, Berkeley, Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

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